PPM-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C54H69N11O6S |
|---|---|
Molecular Weight |
1000.3 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[7-[4-[4-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]-3-methoxyphenyl]piperazin-1-yl]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C54H69N11O6S/c1-34(36-18-20-37(21-19-36)47-35(2)56-33-72-47)57-50(68)43-30-39(66)32-65(43)52(70)48(54(3,4)5)59-46(67)17-11-9-10-14-24-63-25-27-64(28-26-63)38-22-23-41(45(29-38)71-8)58-53-55-31-44-49(60-53)61(6)42-16-13-12-15-40(42)51(69)62(44)7/h12-13,15-16,18-23,29,31,33-34,39,43,48,66H,9-11,14,17,24-28,30,32H2,1-8H3,(H,57,68)(H,59,67)(H,55,58,60)/t34-,39+,43-,48+/m0/s1 |
InChI Key |
QGJQNPNZAYRDMS-OESUUHGFSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C7C(=N6)N(C8=CC=CC=C8C(=O)N7C)C)OC)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C7C(=N6)N(C8=CC=CC=C8C(=O)N7C)C)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Biological Activity of PPM-3, a PROTAC-mediated ERK5 Degrader
Abstract: Extracellular signal-regulated kinase 5 (ERK5) is a unique member of the mitogen-activated protein kinase (MAPK) family, implicated in various cellular processes including proliferation, survival, and differentiation.[1][2] Its role in pathologies such as cancer and inflammation has made it an attractive therapeutic target.[3][4] Unlike traditional kinase inhibitors, which can have off-target effects or lead to paradoxical pathway activation, Proteolysis-Targeting Chimeras (PROTACs) offer an alternative strategy by inducing targeted protein degradation.[5] This document provides a detailed technical overview of PPM-3, a potent and selective PROTAC designed to mediate the degradation of ERK5.[6] We will cover the ERK5 signaling pathway, the mechanism of action of this compound, its quantitative biological activity, and key experimental protocols for its evaluation.
The ERK5 Signaling Pathway
The ERK5 pathway is a distinct three-tiered signaling module activated by a variety of mitogens and cellular stressors like oxidative stress and high osmolarity.[1] The canonical activation cascade begins with Mitogen-Activated Protein Kinase Kinase Kinases (MAP3Ks), primarily MEKK2 and MEKK3, which phosphorylate and activate the dual-specificity Mitogen-Activated Protein Kinase Kinase 5 (MEK5).[2][7] MEK5 is the sole known upstream kinase that activates ERK5 by phosphorylating specific threonine and tyrosine residues (T219/Y221) in its activation loop.[2][7][8]
Once activated, ERK5 can phosphorylate a range of downstream substrates, including transcription factors like myocyte enhancer factor 2 (MEF2), c-Fos, and SAP1, thereby regulating gene expression related to cell proliferation and survival.[2][9] Uniquely among MAPKs, ERK5 possesses a large C-terminal domain that contains a transcriptional activation domain (TAD), allowing it to directly act as a transcriptional co-activator.[1][8][10]
This compound: A PROTAC-mediated ERK5 Degrader
This compound is a heterobifunctional PROTAC designed to specifically induce the degradation of the ERK5 protein. It consists of three key components: a ligand that binds to ERK5, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding to ERK5 and an E3 ligase, this compound facilitates the formation of a ternary complex. Within this complex, the E3 ligase ubiquitinates ERK5, marking it for recognition and subsequent degradation by the 26S proteasome. This event-driven mechanism allows for sub-stoichiometric, catalytic degradation of the target protein.
Quantitative Biological Activity of this compound
In Vitro Potency and Degradation Efficacy
This compound is a potent and selective degrader of ERK5.[6] Its inhibitory concentration (IC50) has been determined to be 62.4 nM.[6] The degradation efficiency (DC50), which represents the concentration required to achieve 50% degradation of the target protein, has been characterized in a panel of human cancer cell lines.
Table 1: In Vitro Potency of this compound
| Parameter | Value (nM) |
|---|
| IC50 | 62.4[6] |
Table 2: ERK5 Degradation (DC50) by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | DC50 (nM) |
|---|---|---|
| HCT116 | Colorectal Carcinoma | 5.6 ± 1.9[6] |
| H1975 | Non-Small Cell Lung | 11.5 ± 2.5[6] |
| HepG2 | Hepatocellular Carcinoma | 13.7 ± 8.2[6] |
| MDA-MB-231 | Breast Adenocarcinoma | 22.7 ± 13.3[6] |
| PC-3 | Prostate Adenocarcinoma | 23.5 ± 10.3[6] |
| A375 | Malignant Melanoma | 41.4 ± 22.3[6] |
Data represents DC50 values after a 12-hour treatment with this compound.[6]
Cellular Kinetics and Phenotypic Effects
In cellular assays, this compound-mediated degradation of ERK5 is time-dependent. In A375 melanoma cells treated with 200 nM this compound, degradation begins within 2-4 hours, peaks at 12 hours, and is sustained for at least 72 hours.[6]
Interestingly, despite potent degradation of ERK5, this compound does not directly influence the growth of tumor cells.[6] Instead, its biological activity has been linked to influencing tumor development by affecting the differentiation of macrophages.[6] This finding aligns with studies of other ERK5 degraders, which have shown that acute pharmacological degradation of ERK5 does not necessarily replicate the anti-proliferative or anti-inflammatory phenotypes observed with genetic knockdown of ERK5.[4][5] This suggests that some of the previously reported functions of ERK5 may be independent of its catalytic activity and are not affected by its degradation.[5][11]
Key Experimental Protocols
Protocol for Assessing ERK5 Degradation via Western Blot
This protocol outlines the steps to quantify the degradation of ERK5 in a selected cell line following treatment with this compound.
-
Cell Seeding: Plate cells (e.g., HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Aspirate the old medium from the cells and add the this compound containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 12 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against ERK5 overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., GAPDH, β-Actin).
-
Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ to determine the percentage of ERK5 remaining relative to the vehicle control.
Protocol for Cell Viability Assay
This protocol is used to confirm that this compound does not have a direct cytotoxic or anti-proliferative effect on cancer cells.
-
Cell Seeding: Seed cells (e.g., A375) in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compounds to the wells (final volume 200 µL) and include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to cell doubling time (e.g., 72 hours) in a standard cell culture incubator.
-
Assay: Equilibrate the plate to room temperature. Add a volume of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) equal to the volume of culture medium in each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Record luminescence using a plate reader. Normalize the data to the vehicle-treated control wells to determine the percent viability at each concentration of this compound.
Conclusion
This compound is a highly effective and specific PROTAC degrader of ERK5, demonstrating nanomolar DC50 values across multiple cancer cell lines.[6] Its biological activity underscores a critical distinction in ERK5 pharmacology: the acute removal of the ERK5 protein via degradation does not phenocopy the anti-proliferative effects seen with genetic ablation.[5] This suggests that this compound is an invaluable chemical tool for dissecting the kinase-independent scaffolding functions of ERK5 from its catalytic roles. For researchers in oncology and drug development, this compound provides a precise probe to explore the nuanced biology of the ERK5 pathway and validate its potential as a therapeutic target.
References
- 1. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 4. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Canonical and Kinase Activity-Independent Mechanisms for Extracellular Signal-Regulated Kinase 5 (ERK5) Nuclear Translocation Require Dissociation of Hsp90 from the ERK5-Cdc37 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of the PPM Family of Protein Phosphatases
Disclaimer: The term "PPM-3" does not correspond to a standard nomenclature for a specific molecule in widely accessible scientific literature. This guide will focus on the PPM (Protein Phosphatase, Mg2+/Mn2+-dependent) family , also known as the PP2C family, of serine/threonine phosphatases, as it is the most likely subject of interest given the query's context for researchers and drug development professionals.
Introduction
The reversible phosphorylation of proteins is a fundamental mechanism controlling a vast array of cellular processes. While protein kinases have historically received more attention, protein phosphatases, which catalyze the removal of phosphate (B84403) groups, are equally critical in maintaining cellular homeostasis and signal transduction fidelity. The PPM family of phosphatases is a group of metal-dependent enzymes that play crucial roles in regulating cellular stress responses, cell cycle control, apoptosis, and metabolism.[1] In mammals, this family comprises 20 isoforms, including the well-studied PPM1A, PPM1B, and PPM1D (also known as Wip1).[2] Due to their involvement in various pathologies, including cancer and inflammatory diseases, members of the PPM family are emerging as promising therapeutic targets.
This technical guide provides a comprehensive overview of the discovery and development timeline of the PPM phosphatase family, with a focus on key members. It includes detailed experimental protocols, quantitative data on inhibitors, and visualizations of key signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.
Discovery and Development Timeline
The understanding of the PPM family has evolved over several decades, from their initial biochemical characterization to the elucidation of their roles in specific signaling pathways and their validation as drug targets.
| Year | Discovery/Development Milestone | Key Members Involved |
| 1970s-80s | Initial classification of serine/threonine protein phosphatases into Type 1 (PP1) and Type 2 (PP2) based on substrate specificity and sensitivity to inhibitors. PP2 was further subdivided into PP2A, PP2B, and PP2C based on metal ion dependency. PP2C was identified as a Mg2+-dependent phosphatase. | PP2C (general) |
| 1994 | A sequence analysis of eukaryotic PP2C family members reveals 11 conserved motifs, leading to the identification of prokaryotic homologues and the definition of the PP2C superfamily.[3] | PP2C (general) |
| 1997 | PPM1D (Wip1) is identified as a p53-inducible gene, establishing a direct link between a PPM phosphatase and the central tumor suppressor p53.[4] | PPM1D (Wip1) |
| 2000 | The role of PPM1D in a negative feedback loop with p38 MAPK and p53 in response to UV radiation is elucidated, highlighting its function in cellular stress response.[5] | PPM1D (Wip1) |
| 2006 | The first non-phosphate-based small molecule inhibitors of PP2Cα are identified through virtual screening, demonstrating the feasibility of targeting this class of enzymes with drug-like molecules.[6] | PPM1A (PP2Cα) |
| 2008 | A study using RNAi and a small molecule inhibitor (CCT007093) demonstrates that inhibiting PPM1D selectively kills cancer cells that overexpress it, validating PPM1D as a therapeutic target.[7] | PPM1D (Wip1) |
| 2009 | PPM1A and PPM1B are identified as the phosphatases that dephosphorylate IKKβ at Ser177 and Ser181, terminating TNFα-induced NF-κB signaling.[8][9] | PPM1A, PPM1B |
| 2010 | Sanguinarine is identified as a potent and selective inhibitor of PP2C, acting competitively with a Ki of 0.68 µM.[10] | PPM1A (PP2Cα) |
| 2014 | The potent and selective allosteric inhibitor of PPM1D, GSK2830371, is developed, with an IC50 of 6 nM.[11] | PPM1D (Wip1) |
| 2015 | The PPM1D inhibitor SL-176 is reported to potently suppress cancer cell proliferation.[12] | PPM1D (Wip1) |
| 2021 | PPM1A is identified as a bona fide phosphatase of YAP, a key effector of the Hippo signaling pathway. PPM1A dephosphorylates YAP at Ser127, promoting its nuclear localization and activity.[8] | PPM1A |
| 2022 | A potent and selective PPM1A inhibitor, SMIP-30, with an IC50 of 1 µmol/L, is developed with potential applications in treating tuberculosis.[13] | PPM1A |
Quantitative Data on PPM Phosphatase Inhibitors
The development of potent and selective inhibitors for PPM phosphatases has been challenging. However, several compounds have been identified and characterized.
| Inhibitor | Target(s) | Potency | Mechanism of Action | Reference(s) |
| Sanguinarine | PPM1A (PP2Cα) | Ki = 0.68 µM | Competitive | [10] |
| CCT007093 | PPM1D (Wip1) | IC50 = 8.4 µM | Not specified | [4][14] |
| GSK2830371 | PPM1D (Wip1) | IC50 = 6 nM | Allosteric | [11][15] |
| SL-176 | PPM1D (Wip1) | IC50 = 86.9 nM | Non-competitive | [12][16] |
| SPI-001 | PPM1D (Wip1) | IC50 = 110 nM | Non-competitive | [16] |
| SMIP-30 | PPM1A | IC50 = 1 µM | Uncompetitive | [13] |
| Cadmium | PPM1A, PPM1G | Potent inhibitor at low micromolar concentrations | Targets M1 metal ion binding site | [17] |
Key Signaling Pathways Involving PPM Phosphatases
PPM phosphatases are critical negative regulators in several key signaling pathways.
The p53-PPM1D Negative Feedback Loop
PPM1D (Wip1) is a transcriptional target of the tumor suppressor p53. Following DNA damage, p53 is activated and induces the expression of PPM1D. PPM1D, in turn, dephosphorylates and inactivates p53 and other components of the DNA damage response pathway, such as p38 MAPK and ATM, forming a negative feedback loop that allows the cell to return to homeostasis after the stress is resolved.[5]
Termination of NF-κB Signaling by PPM1A and PPM1B
In the canonical NF-κB signaling pathway, the IκB kinase (IKK) complex, particularly the IKKβ subunit, is activated by stimuli such as TNFα. Activated IKKβ phosphorylates IκBα, leading to its degradation and the release of NF-κB to translocate to the nucleus and activate gene expression. PPM1A and PPM1B act as IKKβ phosphatases, dephosphorylating IKKβ at activating phosphorylation sites (Ser177 and Ser181), thereby terminating the signal.[1][8]
Regulation of the Hippo Pathway by PPM1A
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. A central event in this pathway is the phosphorylation of the transcriptional co-activator YAP by the LATS1/2 kinases, which leads to its cytoplasmic retention and inactivation. PPM1A has been identified as a direct YAP phosphatase, removing the inhibitory phosphate group at Ser127.[8] This dephosphorylation promotes YAP's translocation to the nucleus, where it can co-activate transcription factors to drive cell proliferation and inhibit apoptosis.
Experimental Protocols
In Vitro Phosphatase Assay for PPM Family Members
This protocol describes a general method to measure the phosphatase activity of a PPM family member against a phosphopeptide or phosphoprotein substrate in vitro.
Materials:
-
Recombinant PPM phosphatase (e.g., PPM1A, PPM1D)
-
Phosphorylated substrate (e.g., a synthetic phosphopeptide or a purified phosphoprotein)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 30 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Malachite Green Phosphate Assay Kit (or similar phosphate detection reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the phosphatase assay buffer and the phosphorylated substrate at the desired concentration in a 96-well plate.
-
To initiate the reaction, add the recombinant PPM phosphatase to the wells. Include a negative control with no enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding the Malachite Green reagent (or other stopping solution).
-
Incubate for the time specified in the assay kit's instructions to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Quantify the amount of free phosphate released by comparing the absorbance to a standard curve generated with known concentrations of phosphate.
-
Calculate the specific activity of the phosphatase (e.g., in pmol of phosphate released per minute per µg of enzyme).
For inhibitor screening:
-
Pre-incubate the enzyme with the inhibitor for a certain period before adding the substrate to start the reaction.
-
Perform the assay at various inhibitor concentrations to determine the IC50 value.
Co-Immunoprecipitation to Detect Protein-Protein Interactions
This protocol is for verifying the interaction between a PPM phosphatase and its putative substrate or binding partner in a cellular context.
Materials:
-
Cultured cells expressing the proteins of interest (endogenously or through transfection)
-
Ice-cold PBS
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Primary antibody against the "bait" protein
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (similar to lysis buffer, may have lower detergent concentration)
-
SDS-PAGE sample buffer
-
Equipment for SDS-PAGE and Western blotting
Procedure:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the "bait" protein overnight at 4°C with gentle rotation. Include a control with an isotype-matched IgG.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting "prey" protein.
Conclusion and Future Directions
The PPM family of protein phosphatases has emerged from relative obscurity to become recognized as a critical class of enzymes involved in a multitude of cellular signaling pathways and disease processes. The development of specific inhibitors, such as GSK2830371 for PPM1D, has provided powerful tools to probe their function and has opened up new avenues for therapeutic intervention, particularly in oncology.
Future research will likely focus on several key areas:
-
Discovery of more selective inhibitors: The high degree of homology in the active sites of PPM family members makes the development of isoform-specific inhibitors challenging. Allosteric inhibitors and novel screening approaches will be crucial.
-
Elucidation of the full substrate scope: Identifying the complete set of physiological substrates for each PPM isoform will be essential to fully understand their biological roles.
-
Clinical translation: Moving the most promising PPM inhibitors from preclinical studies into clinical trials will be a major focus, requiring a deep understanding of their pharmacokinetics, pharmacodynamics, and potential toxicities.
This guide provides a foundational resource for researchers entering this exciting and rapidly evolving field. A deeper understanding of the PPM phosphatases will undoubtedly lead to new biological insights and innovative therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-dependent Ser/Thr protein phosphatase PPM family: Evolution, structures, diseases and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ET-69: SPECIFIC Wip1 INHIBITOR, CCT007093 ABROGATE CELL PROLIFERATION, MIGRATION AND INVASION INDUCED BY THE UVC RADIATION IN HUMAN GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. PP1A-Mediated Dephosphorylation Positively Regulates YAP2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemical inhibitor of PPM1D that selectively kills cells overexpressing PPM1D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The protein phosphatase PPM1A dephosphorylates and activates YAP to govern mammalian intestinal and liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Wip1 inhibitor CCT007093 alleviates immune exhaustion of lymphocytes via p65 NF-κB and YY1 in chronic hepatitis B virus infection in mice [frontiersin.org]
- 11. Novel inhibitors targeting PPM1D phosphatase potently suppress cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CCT007093 | PP2Cδ/PPM1D/Wip1 inhibitor | Probechem Biochemicals [probechem.com]
- 14. PPM1A Regulates Antiviral Signaling by Antagonizing TBK1-Mediated STING Phosphorylation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of PPM1D in Cancer and Advances in Studies of Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cadmium is a potent inhibitor of PPM phosphatases and targets the M1 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The protein phosphatase PPM1A dephosphorylates and activates YAP to govern mammalian intestinal and liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Role of ERK5 in Cellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical member of the mitogen-activated protein kinase (MAPK) family.[1] Unlike its more extensively studied counterparts, ERK1/2, ERK5 possesses a unique large C-terminal domain that confers distinct regulatory mechanisms and functional outputs. The ERK5 signaling cascade is a key transducer of a wide array of extracellular and intracellular signals, including growth factors, cytokines, and various forms of cellular stress.[2] Its activation governs a multitude of cellular processes, such as proliferation, differentiation, survival, and angiogenesis.[2] Dysregulation of the ERK5 pathway has been increasingly implicated in the pathogenesis of numerous diseases, most notably cancer, where it often contributes to tumor progression, metastasis, and the development of therapeutic resistance. This technical guide provides a comprehensive overview of the core functions of ERK5, detailing its signaling pathway, key molecular interactions, and the experimental methodologies used for its investigation.
The ERK5 Signaling Pathway
The ERK5 signaling cascade is classically organized as a three-tiered kinase module.[3] Activation is initiated by various upstream stimuli that converge on MAPK kinase kinases (MAP3Ks), primarily MEKK2 and MEKK3.[3] These MAP3Ks then phosphorylate and activate the dual-specificity MAPK kinase, MEK5.[3] MEK5, in turn, is the sole known upstream kinase that directly activates ERK5 through dual phosphorylation of the Thr-Glu-Tyr (TEY) motif (specifically Threonine 218 and Tyrosine 220) within its activation loop.[4]
Upon activation, ERK5 can phosphorylate a diverse range of downstream substrates, both in the cytoplasm and the nucleus. A unique feature of ERK5 is its C-terminal tail, which contains a nuclear localization signal (NLS) and a potent transcriptional activation domain (TAD).[5] This allows ERK5 to not only act as a kinase but also as a direct transcriptional regulator. Activated ERK5 translocates to the nucleus, where it can phosphorylate and modulate the activity of several transcription factors, including members of the Myocyte Enhancer Factor-2 (MEF2) family, c-Myc, and Serum Response Factor (SRF) accessory proteins like SAP1a.[2][6] Additionally, ERK5 can influence the activity of other kinases, such as Serum/Glucocorticoid-regulated Kinase (SGK), and regulate the expression of key cell cycle proteins like Cyclin D1.[2][7]
Signaling Pathway Diagram
References
PPM-3 as a PROTAC for Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PPM-3, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Extracellular signal-regulated kinase 5 (ERK5). This document outlines the mechanism of action of this compound, its effects on cellular processes, particularly macrophage differentiation, and provides detailed experimental protocols for its evaluation.
Introduction to this compound and Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeting disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the entire protein from the cell by hijacking the body's own ubiquitin-proteasome system. A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
This compound is a PROTAC that specifically targets ERK5 for degradation. ERK5, also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of the ERK5 signaling pathway has been linked to several diseases, including cancer. This compound offers a powerful tool to study the roles of ERK5 and presents a potential therapeutic strategy by inducing its degradation. This compound did not directly influence tumor cell growth but was found to affect tumor development by influencing the differentiation of macrophages[1].
Mechanism of Action of this compound
This compound functions by forming a ternary complex between ERK5 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity, induced by this compound, facilitates the transfer of ubiquitin from the E3 ligase to ERK5. The polyubiquitinated ERK5 is then recognized and degraded by the proteasome.
Quantitative Data for this compound
This compound has demonstrated potent and selective degradation of ERK5 across various cancer cell lines. The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value (nM) |
| IC50 | 62.4[1] |
Table 2: Degradation Activity (DC50) of this compound in Cancer Cell Lines (12-hour treatment) [1]
| Cell Line | DC50 (nM) |
| HCT116 | 5.6 ± 1.9 |
| H1975 | 11.5 ± 2.5 |
| HepG2 | 13.7 ± 8.2 |
| MDA-MB-231 | 22.7 ± 13.3 |
| PC-3 | 23.5 ± 10.3 |
| A375 | 41.4 ± 22.3 |
Table 3: Kinetics of ERK5 Degradation by this compound (200 nM in A375 cells) [1]
| Time Point | Observation |
| 2-4 hours | Onset of ERK5 degradation |
| 12 hours | Peak degradation |
| Up to 72 hours | Sustained degradation |
Signaling Pathway: this compound, ERK5, and Macrophage Differentiation
The MEK5/ERK5 signaling pathway is crucial for IL-4-induced M2 macrophage differentiation through the regulation of c-Myc expression. This process occurs independently of STAT3 or STAT6 phosphorylation[2]. By degrading ERK5, this compound is proposed to inhibit this pathway, thereby affecting macrophage polarization.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
Western Blot Analysis for ERK5 Degradation
This protocol is for determining the degradation of ERK5 in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HCT116, A375)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERK5, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a DMSO vehicle control for the desired time (e.g., 12 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein amounts for all samples.
-
Add Laemmli buffer and boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run the gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-ERK5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Visualization:
-
After final washes, add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with anti-β-actin antibody for a loading control.
-
-
Quantification: Densitometry analysis can be performed to quantify the extent of ERK5 degradation.
Cell Viability Assay (MTT)
This assay measures the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Macrophage Differentiation and Polarization Assay
This protocol outlines the differentiation of monocytes into macrophages and their subsequent polarization, followed by analysis of M1/M2 markers after this compound treatment.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
M-CSF (Macrophage Colony-Stimulating Factor) for primary monocyte differentiation
-
IL-4 for M2 polarization
-
LPS (Lipopolysaccharide) and IFN-γ for M1 polarization
-
This compound stock solution (in DMSO)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies for M1/M2 markers (e.g., anti-CD80 for M1, anti-CD206 for M2)
-
Flow cytometer
Procedure:
-
Monocyte to Macrophage Differentiation:
-
For THP-1 cells: Treat THP-1 cells with PMA (e.g., 50-100 ng/mL) for 24-48 hours to induce differentiation into M0 macrophages.
-
For primary monocytes: Isolate monocytes from PBMCs and culture them with M-CSF (e.g., 50 ng/mL) for 5-7 days.
-
-
Macrophage Polarization and this compound Treatment:
-
After differentiation, replace the medium with fresh medium containing either:
-
IL-4 (e.g., 20 ng/mL) to induce M2 polarization.
-
LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to induce M1 polarization.
-
-
Concurrently, treat the cells with different concentrations of this compound or a DMSO control.
-
Incubate for 24-48 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against M1 (e.g., CD80) and M2 (e.g., CD206) markers.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of M1 and M2 polarized macrophages.
-
-
Cytokine Analysis (Optional):
-
Collect the cell culture supernatants before harvesting the cells.
-
Analyze the levels of M1 cytokines (e.g., TNF-α, IL-6) and M2 cytokines (e.g., IL-10) using ELISA or a multiplex cytokine assay.
-
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for the evaluation of this compound as a targeted protein degrader.
Conclusion
This compound is a valuable tool for researchers studying the role of ERK5 in health and disease. As a potent and selective PROTAC degrader, it offers a distinct advantage over traditional inhibitors by eliminating the entire ERK5 protein. The information and protocols provided in this technical guide are intended to facilitate the effective use of this compound in targeted protein degradation studies, particularly in the context of cancer biology and immunology. Further investigation into the precise effects of this compound on macrophage polarization and its in vivo efficacy will be crucial for its potential development as a therapeutic agent.
References
PPM-3: A Technical Guide to a Potent and Selective ERK5 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
PPM-3 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Extracellular signal-regulated kinase 5 (ERK5). As a member of the mitogen-activated protein kinase (MAPK) family, ERK5 is implicated in various cellular processes, including cell proliferation, differentiation, and survival, making it a person of interest in oncological and immunological research. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed summaries of its in-vitro efficacy, the signaling pathways it modulates, and the experimental methodologies employed in its characterization.
Chemical Structure and Properties
This compound is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a moiety that binds to ERK5, connected by a flexible linker. This design facilitates the recruitment of the E3 ligase to ERK5, leading to its ubiquitination and subsequent degradation by the proteasome.
Chemical Name: (2S,4R)-1-((S)-2-(7-(4-(4-((5,11-Dimethyl-6-oxo-6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1][2]diazepin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)heptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₄H₆₉N₁₁O₆S | [1] |
| Molecular Weight | 1000.28 g/mol | [1] |
| CAS Number | 3032388-42-1 | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) | [1] |
| Storage | Store at -20°C | [1] |
| Purity | ≥98% (HPLC) | [1] |
| InChI Key | QGJQNPNZAYRDMS-OESUUHGFSA-N | [1] |
| SMILES | O=C1C2=CC=CC=C2N(C3=NC(NC4=CC=C(N5CCN(CCCCCCC(N--INVALID-LINK--C[C@H]6C(N--INVALID-LINK--C7=CC=C(C8=C(C)N=CS8)C=C7)=O)=O">C@HC(C)(C)C)=O)CC5)C=C4OC)=NC=C3N1C)C | [1] |
Biological Activity and In-Vitro Efficacy
This compound is a highly potent and selective degrader of ERK5. Its efficacy has been demonstrated across a panel of cancer cell lines, where it induces the degradation of ERK5 at nanomolar concentrations.
Table 2: In-Vitro Activity of this compound
| Parameter | Cell Line | Value (nM) | Reference |
| IC₅₀ (ERK5 binding) | - | 62.4 | |
| DC₅₀ (ERK5 degradation) | HCT116 | 5.6 | |
| H1975 | 11.5 | ||
| HepG2 | 13.7 | ||
| MDA-MB-231 | 22.7 | ||
| PC-3 | 23.5 | ||
| A375 | 41.4 |
Interestingly, the direct degradation of ERK5 by this compound does not appear to inhibit tumor cell growth directly. Instead, its influence on tumor development is attributed to its effects on the differentiation of macrophages within the tumor microenvironment.
Mechanism of Action and Signaling Pathway
As a PROTAC, this compound's mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate ERK5.
Caption: Mechanism of Action of this compound as an ERK5 PROTAC Degrader.
This compound's biological effects are linked to its modulation of the MEK5/ERK5 signaling pathway, which plays a crucial role in macrophage differentiation. Specifically, this pathway is involved in the IL-4-induced polarization of M2 macrophages, a process that is dependent on the transcription factor c-Myc. By degrading ERK5, this compound can influence this signaling cascade and thereby alter the macrophage population within the tumor microenvironment.
Caption: The MEK5/ERK5 Signaling Pathway in IL-4 Induced M2 Macrophage Differentiation and the Point of Intervention for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are described by Pan et al. in the Journal of Medicinal Chemistry (2023).[2][3] The following provides a summary of the key experimental methodologies.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step organic synthesis process. The key steps, as outlined in the primary literature, would typically include the synthesis of the ERK5-binding moiety, the VHL E3 ligase ligand, and the linker, followed by their conjugation to form the final PROTAC molecule. Characterization and purification at each step are crucial and are generally performed using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): For purification and purity assessment.
-
Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.
In-Vitro Kinase Binding Assay (IC₅₀ Determination)
The binding affinity of this compound to ERK5 (IC₅₀) is a critical parameter. A common method for determining the IC₅₀ of a kinase inhibitor (or the binding component of a PROTAC) is a competitive binding assay. A generalized protocol would involve:
-
Reagents: Recombinant ERK5 enzyme, a fluorescently labeled ATP-competitive ligand (tracer), and a series of dilutions of this compound.
-
Procedure: The ERK5 enzyme is incubated with the tracer and varying concentrations of this compound.
-
Detection: The amount of tracer displaced by this compound is quantified using a suitable detection method, such as fluorescence polarization.
-
Data Analysis: The data is plotted as the percentage of inhibition versus the logarithm of the this compound concentration, and the IC₅₀ value is calculated using a non-linear regression model.
Cellular Degradation Assay (DC₅₀ Determination)
The ability of this compound to induce the degradation of ERK5 in a cellular context (DC₅₀) is typically assessed using Western blotting.
-
Cell Culture: A panel of cancer cell lines (e.g., HCT116, A375) are cultured under standard conditions.
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary antibodies specific for ERK5 and a loading control (e.g., GAPDH or β-actin).
-
Detection: An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Data Analysis: The intensity of the ERK5 bands is quantified and normalized to the loading control. The DC₅₀ value, the concentration of this compound that results in 50% degradation of ERK5, is then calculated by plotting the percentage of remaining ERK5 against the logarithm of the this compound concentration.
Caption: A generalized workflow for determining the DC₅₀ of this compound using Western Blotting.
Conclusion
This compound represents a valuable chemical tool for the study of ERK5 biology. Its high potency and selectivity make it a suitable probe for elucidating the diverse roles of ERK5 in both physiological and pathological contexts. The finding that its anti-tumor effects may be mediated through the modulation of macrophage differentiation opens up new avenues for research into ERK5-targeted cancer immunotherapies. Further investigation into the in-vivo efficacy and pharmacokinetic properties of this compound is warranted to fully assess its therapeutic potential.
References
PPM-3: A Technical Guide to its Selectivity for ERK5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of PPM-3, a potent and selective proteolysis-targeting chimera (PROTAC) degrader of Extracellular signal-regulated kinase 5 (ERK5). This document outlines the quantitative selectivity data, detailed experimental protocols for its assessment, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Selectivity of this compound and its Precursor
This compound is a highly effective degrader of ERK5, demonstrating an IC50 of 62.4 nM in biochemical assays.[1][2] Its degradation potential has been confirmed in multiple cancer cell lines, with DC50 values in the low nanomolar range, as detailed in Table 1.
Table 1: Cellular Degradation Efficacy of this compound against ERK5
| Cell Line | DC50 (nM) |
| HCT116 | 5.6 |
| h1975 | 11.5 |
| HepG2 | 13.7 |
| MDA-MB-231 | 22.7 |
| PC-3 | 23.5 |
| A375 | 41.4 |
Data sourced from commercially available this compound.[1][2]
While comprehensive kinome-wide selectivity data for this compound is not publicly available, the selectivity of its parental ERK5 inhibitor (a precursor to the PROTAC molecule) has been characterized against a panel of kinases. This provides valuable insight into the off-target profile of the core chemical scaffold. The precursor compound demonstrated a high degree of selectivity for ERK5 over other kinases, as summarized in Table 2.
Table 2: Kinase Selectivity Profile of this compound Precursor Compound 21
| Kinase | % Inhibition at 1 µM |
| ERK5 | 98 |
| p38α | 2 |
| JNK1 | 0 |
| ERK1 | 0 |
| MEK1 | 0 |
| MKK4 | 0 |
| MKK6 | 0 |
| MKK7 | 0 |
| CDK2 | 1 |
| ROCK1 | 5 |
Data extracted from the supplementary information of Pan, P., et al. (2023). J Med Chem.[3]
Signaling Pathway and Experimental Workflows
To understand the context of this compound's action and the methods used to assess its selectivity, the following diagrams illustrate the ERK5 signaling pathway and a typical experimental workflow for PROTAC selectivity profiling.
Caption: The ERK5 signaling cascade, a key pathway in cellular processes.
Caption: A typical workflow for assessing the selectivity of a PROTAC degrader.
Experimental Protocols
The selectivity of a PROTAC degrader like this compound is rigorously evaluated through a multi-tiered approach, encompassing biochemical, cellular, and proteomic methodologies. Below are detailed protocols for key experiments.
In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This assay determines the inhibitory activity of a compound against a broad panel of purified kinases.
-
Materials:
-
Purified recombinant kinases (e.g., KinomeScan panel).
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Cellular Target Engagement and Ternary Complex Formation (NanoBRET™ Assay)
This assay quantifies the engagement of this compound with ERK5 and the formation of the ERK5-PPM-3-E3 ligase ternary complex within living cells.
-
Materials:
-
HEK293 cells.
-
Plasmid encoding NanoLuc®-ERK5 fusion protein.
-
Plasmid encoding HaloTag®-E3 ligase (e.g., VHL or Cereblon) fusion protein.
-
Transfection reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
This compound stock solution.
-
NanoBRET™ Nano-Glo® Substrate.
-
HaloTag® NanoBRET™ 618 Ligand.
-
White, opaque 96-well assay plates.
-
Luminometer with a filter set for NanoBRET™ detection.
-
-
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-ERK5 and HaloTag®-E3 ligase plasmids.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 1-2 hours.
-
Add the serially diluted this compound to the cells and incubate for the desired time (e.g., 2 hours).
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor (NanoLuc®, 460 nm) and acceptor (NanoBRET™ 618, >610 nm) emission signals using a luminometer.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Global Proteomics for Off-Target Identification (LC-MS/MS)
This unbiased approach identifies all proteins that are degraded upon treatment with this compound, providing a comprehensive view of its selectivity.
-
Materials:
-
Cell line of interest (e.g., HCT116).
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
DTT, iodoacetamide.
-
Trypsin.
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer).
-
-
Procedure:
-
Culture cells and treat with this compound at a specific concentration (e.g., 100 nM) and a vehicle control (DMSO) for a defined time (e.g., 6 hours).
-
Harvest and lyse the cells.
-
Quantify the protein concentration of the lysates.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
Clean up the peptide samples using solid-phase extraction.
-
Analyze the peptide mixtures by LC-MS/MS.
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant).
-
Perform label-free quantification to determine the relative abundance of each identified protein in the this compound-treated samples compared to the control samples.
-
Identify proteins that are significantly downregulated in the presence of this compound as potential off-targets.
-
By employing these rigorous experimental methodologies, the high selectivity of this compound for the degradation of ERK5 can be thoroughly characterized, providing essential data for its continued development as a research tool and potential therapeutic agent.
References
PPM-3: A Novel PROTAC-Mediated ERK5 Degrader with Therapeutic Potential in Immuno-oncology
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Extracellular signal-regulated kinase 5 (ERK5), a key member of the mitogen-activated protein kinase (MAPK) family, has emerged as a significant therapeutic target in oncology and inflammatory diseases. Unlike other MAPKs, ERK5 possesses a unique C-terminal domain that endows it with distinct regulatory functions in cell proliferation, survival, and differentiation. While the development of ERK5 inhibitors has been pursued, the results from these studies have been varied, suggesting that the kinase-independent functions of ERK5 may also play a crucial role in its pathological activities. This has led to the exploration of alternative therapeutic modalities, such as targeted protein degradation. This whitepaper provides a comprehensive technical overview of PPM-3, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of ERK5. We will delve into the mechanism of action of this compound, its effects on cancer cells and immune cell differentiation, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of ERK5 degradation.
Introduction to ERK5 and the Rationale for Targeted Degradation
The ERK5 signaling pathway is activated by a range of upstream stimuli, including growth factors and cellular stress. This activation leads to the phosphorylation of various downstream substrates, including transcription factors that regulate genes involved in cell cycle progression, survival, and angiogenesis. Dysregulation of the ERK5 pathway has been implicated in the pathogenesis of numerous cancers, where it is often associated with tumor growth, metastasis, and therapy resistance.
Traditional therapeutic approaches have focused on the development of small molecule inhibitors that target the kinase activity of ERK5. However, these inhibitors do not address the non-catalytic, scaffolding functions of ERK5, which may contribute to its pro-tumorigenic effects. The development of PROTACs offers a novel strategy to overcome this limitation. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to induce the degradation of a target protein. By physically eliminating the entire ERK5 protein, PROTACs can abrogate both its kinase-dependent and -independent functions, potentially leading to a more profound and durable therapeutic response.
This compound: A Potent and Selective ERK5 Degrader
This compound is a novel PROTAC that has been shown to be a potent and selective degrader of ERK5.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to ERK5, a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite complex formation leads to the ubiquitination of ERK5, marking it for degradation by the proteasome.
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been characterized in various cancer cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 | 62.4 nM | [2] |
IC50 (Half-maximal inhibitory concentration) reflects the concentration of this compound required to inhibit ERK5 activity by 50%.
Table 2: ERK5 Degradation Efficiency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | DC50 (nM) | Reference |
| HCT116 | Colon Cancer | 5.6 | [2] |
| H1975 | Non-Small Cell Lung Cancer | 11.5 | [2] |
| HepG2 | Liver Cancer | 13.7 | [2] |
| MDA-MB-231 | Breast Cancer | 22.7 | [2] |
| PC-3 | Prostate Cancer | 23.5 | [2] |
| A375 | Melanoma | 41.4 | [2] |
DC50 (Degradation Concentration 50) is the concentration of this compound that results in 50% degradation of the target protein.
Signaling Pathways and Mechanism of Action
The ERK5 Signaling Pathway
The ERK5 signaling cascade is a critical regulator of cellular processes. The following diagram illustrates the canonical pathway and the point of intervention by this compound.
Caption: The ERK5 signaling pathway and the mechanism of this compound-mediated degradation.
PROTAC Mechanism of Action of this compound
The following diagram illustrates the logical workflow of how this compound induces the degradation of ERK5.
Caption: Logical workflow of this compound as a PROTAC for ERK5 degradation.
Therapeutic Applications and Biological Effects
Interestingly, the selective degradation of ERK5 by this compound does not directly inhibit tumor cell growth.[1][2] This suggests that the therapeutic potential of this compound may not lie in direct cytotoxicity to cancer cells but rather in modulating the tumor microenvironment.
Immuno-oncology: Modulation of Macrophage Differentiation
A key finding is that this compound influences tumor development by affecting the differentiation of macrophages.[1][2] Macrophages are critical components of the tumor microenvironment and can exist in different polarization states, from pro-inflammatory (M1-like) to anti-inflammatory and pro-tumoral (M2-like). By modulating macrophage differentiation, this compound may shift the balance towards an anti-tumor immune response. This positions this compound as a potential immunotherapy agent.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These are based on the supplementary information from the primary publication by Pan P, et al. (2023) and general best practices for PROTAC evaluation.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the ERK5 binder, the E3 ligase ligand, and the linker, followed by their conjugation. The detailed synthetic scheme and step-by-step procedures are provided in the primary literature.[3] The synthesis generally involves standard organic chemistry reactions such as amide coupling and substitution reactions. The final product is purified by high-performance liquid chromatography (HPLC) and its identity confirmed by mass spectrometry and NMR spectroscopy.[3]
Western Blotting for ERK5 Degradation
This protocol is used to determine the DC50 and degradation kinetics of this compound.
Materials:
-
Cancer cell lines (e.g., HCT116, A375)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERK5, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 12 hours for DC50 determination, or a time course from 0 to 72 hours for kinetics).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERK5 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the ERK5 signal to the loading control.
-
Calculate the percentage of ERK5 degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation against the this compound concentration to determine the DC50 value.
-
Macrophage Differentiation Assay
This protocol assesses the effect of this compound on the differentiation of monocytes into macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with supplements
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
This compound
-
DMSO
-
Flow cytometer
-
Antibodies for macrophage markers (e.g., CD68, CD80 for M1, CD163 for M2)
-
ELISA kits for cytokine analysis (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
THP-1 Cell Differentiation:
-
Seed THP-1 cells in a 6-well plate.
-
Induce differentiation into M0 macrophages by treating with a low concentration of PMA (e.g., 5-50 ng/mL) for 24-48 hours.
-
After PMA treatment, wash the cells and culture them in fresh medium containing this compound or DMSO for a specified period (e.g., 48-72 hours).
-
-
Flow Cytometry Analysis:
-
Harvest the differentiated macrophages.
-
Stain the cells with fluorescently labeled antibodies against macrophage surface markers.
-
Analyze the cell populations by flow cytometry to quantify the expression of M1 and M2 markers.
-
-
Cytokine Secretion Analysis (ELISA):
-
Collect the cell culture supernatants from the treated macrophages.
-
Measure the concentration of key pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines using ELISA kits according to the manufacturer's instructions.
-
Experimental Workflow Diagram
Caption: A general experimental workflow for the synthesis and characterization of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies against ERK5. As a potent and selective ERK5 degrader, it serves as a valuable chemical probe to elucidate the complex biology of ERK5, particularly its non-catalytic functions. The finding that this compound's primary effect may be on modulating the tumor immune microenvironment through macrophage differentiation opens up exciting new avenues for its therapeutic application in immuno-oncology.
Future research should focus on in-depth in vivo studies to validate the anti-tumor efficacy of this compound in relevant animal models and to further dissect the mechanism by which ERK5 degradation impacts macrophage polarization and function within the tumor microenvironment. Combination studies with other immunotherapies, such as checkpoint inhibitors, could also be a promising area of investigation. The continued development and characterization of ERK5 degraders like this compound hold the potential to deliver novel and effective treatments for cancer and other diseases where ERK5 signaling is dysregulated.
References
The Role of PPM1A in Macrophage Differentiation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Macrophage differentiation and polarization are critical processes in the innate immune response, tissue homeostasis, and the pathogenesis of various inflammatory diseases. The precise regulation of these events is orchestrated by a complex network of signaling pathways. Emerging evidence has identified Protein Phosphatase, Mg2+/Mn2+-dependent 1A (PPM1A), also known as PP2Cα, as a key negative regulator of monocyte-to-macrophage differentiation, particularly skewing away from the pro-inflammatory M1 phenotype. This technical guide provides a comprehensive overview of the current understanding of PPM1A's impact on macrophage differentiation, its role in key signaling pathways, and detailed experimental protocols for its study. While the initial query concerned "PPM-3," extensive research indicates that this is not a standard nomenclature; based on the functional context, PPM1A is the most relevant and well-documented protein.
Introduction
The differentiation of circulating monocytes into tissue-resident macrophages is a fundamental process for host defense.[1] Macrophages are highly plastic cells that can adopt distinct functional phenotypes, broadly classified as classically activated (M1) or alternatively activated (M2), in response to microenvironmental cues. M1 macrophages are characterized by the production of pro-inflammatory cytokines and are involved in pathogen clearance, while M2 macrophages are associated with anti-inflammatory responses and tissue repair.
Protein Phosphatase, Mg2+/Mn2+-dependent 1A (PPM1A) is a member of the PP2C family of serine/threonine phosphatases. It has been implicated in the regulation of various cellular processes, including stress responses and cell cycle control. Recent studies have established PPM1A as a critical checkpoint in macrophage biology, acting as a brake on M1 polarization.[1][2] Genetic and pharmacological studies have demonstrated that the overexpression of PPM1A impedes the M1 differentiation program, whereas its knockdown or inhibition accelerates this process.[1][2] This guide will delve into the molecular mechanisms underlying PPM1A's function in macrophage differentiation and provide practical guidance for its investigation.
Quantitative Data on the Effects of PPM1A on Macrophage Differentiation
The functional impact of PPM1A on macrophage differentiation has been quantified through various in vitro experiments. These studies typically involve the modulation of PPM1A expression in monocytic cell lines (e.g., THP-1) or primary human monocytes, followed by the assessment of M1 and M2 markers.
Effect of PPM1A on Macrophage Surface Marker Expression
The expression of specific cell surface markers is a hallmark of macrophage polarization. M1 macrophages are typically characterized by the high expression of CD80 and CD86, while M2 macrophages are associated with high levels of CD163 and CD206. Studies have shown that increased PPM1A expression leads to a significant reduction in M1-associated surface markers.
| Cell Type | Condition | Surface Marker | Change in Expression (relative to control) | Reference |
| Primary Human Monocytes | GM-CSF + Imiquimod (PPM1A inducer) | CD80 | Decreased | [2] |
| Primary Human Monocytes | GM-CSF + Imiquimod (PPM1A inducer) | CD86 | Decreased | [2] |
| Primary Human Monocytes | GM-CSF + Pam3CSK4 (PPM1A inducer) | CD80 | Decreased | [2] |
| Primary Human Monocytes | GM-CSF + Pam3CSK4 (PPM1A inducer) | CD86 | Decreased | [2] |
| Primary Human Monocytes | GM-CSF + Imiquimod/Pam3CSK4 | CD163 | No significant change | [2] |
| Primary Human Monocytes | GM-CSF + Imiquimod/Pam3CSK4 | CD206 | No significant change | [2] |
Effect of PPM1A on Cytokine Production by Macrophages
The secretion of cytokines is a primary function of macrophages and is tightly linked to their polarization state. M1 macrophages produce pro-inflammatory cytokines such as TNF-α and IL-1β, while M2 macrophages secrete anti-inflammatory cytokines like IL-10. Overexpression of PPM1A has been shown to suppress the production of pro-inflammatory cytokines.
| Cell Type | Condition | Cytokine | Change in Production (relative to control) | Reference |
| THP-1 Macrophages | PPM1A Overexpression + LPS | TNF-α | Decreased | [3] |
| THP-1 Macrophages | PPM1A Overexpression + LPS | IL-1β | Decreased | [3] |
| THP-1 Macrophages | PPM1A Knockdown | TNF-α | Increased | [1] |
Effect of PPM1A on Signaling Molecules
PPM1A exerts its effects by dephosphorylating key signaling proteins. The table below summarizes the quantitative effects of PPM1A on the phosphorylation status of its known substrates in the context of macrophage signaling.
| Cell Type | Condition | Phosphorylated Protein | Change in Phosphorylation (relative to control) | Reference |
| THP-1 Monocytes | PPM1A Overexpression | p-STAT1 (Y701) | Decreased | [4] |
| THP-1 Monocytes | PPM1A Knockdown | p-STAT1 (Y701) | Increased | [4] |
| 293T cells | PPM1A Overexpression | p-IKKβ (Ser177/181) | Decreased | [5][6][7] |
| Macrophages | PPM1A inhibition | p-JNK | Increased |
Signaling Pathways Regulated by PPM1A in Macrophages
PPM1A functions as a negative regulator in several key signaling pathways that are crucial for M1 macrophage differentiation. By dephosphorylating and inactivating key kinases and transcription factors, PPM1A effectively dampens the pro-inflammatory signals.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and M1 macrophage activation. PPM1A has been identified as a phosphatase for IκB kinase β (IKKβ).[5][6][7] By dephosphorylating IKKβ at its activating serine residues (Ser177 and Ser181), PPM1A terminates the signaling cascade that leads to the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[5][6][7]
Caption: PPM1A negatively regulates the NF-κB pathway by dephosphorylating IKKβ.
The JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is another critical signaling cascade involved in stress responses and inflammation. PPM1A has been shown to inactivate the JNK pathway, although the direct substrate in this context is still under investigation. Inhibition of JNK signaling by PPM1A contributes to the suppression of pro-inflammatory responses in macrophages.
Caption: PPM1A inhibits the JNK signaling pathway, reducing inflammatory responses.
The STAT1 Signaling Pathway
Signal Transducer and Activator of Transcription 1 (STAT1) is a key transcription factor in the interferon-gamma (IFN-γ) signaling pathway, which is essential for M1 macrophage polarization. PPM1A has been demonstrated to negatively regulate the activation of STAT1 by dephosphorylating it at tyrosine 701, thereby inhibiting IFN-γ-mediated pro-inflammatory gene expression.[4]
Caption: PPM1A suppresses M1 polarization by dephosphorylating and inactivating STAT1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of PPM1A in macrophage differentiation.
Isolation of Human Monocytes from PBMCs
This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation and negative selection.
Materials:
-
Whole blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Monocyte isolation kit (negative selection)
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet and proceed with monocyte isolation using a commercial negative selection kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that binds to non-monocytes, followed by magnetic separation.
-
The untouched monocytes are collected for downstream applications.
Differentiation of THP-1 Cells into Macrophages
The human monocytic cell line THP-1 is a widely used model for studying macrophage differentiation.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well culture plates
Procedure:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the cells will become adherent and exhibit a macrophage-like morphology.
-
Replace the PMA-containing medium with fresh medium and rest the cells for 24 hours before further experiments.
Flow Cytometry Analysis of Macrophage Surface Markers
This protocol outlines the procedure for staining and analyzing macrophage surface markers by flow cytometry.
Materials:
-
Differentiated macrophages
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against CD80, CD86, CD163, CD206, and appropriate isotype controls
-
Flow cytometer
Procedure:
-
Harvest the adherent macrophages by gentle scraping or using a cell detachment solution.
-
Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer and count the cells.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software, gating on the macrophage population and quantifying the expression of the surface markers.
Experimental Workflow Diagram
Caption: A general workflow for studying macrophage differentiation.
Conclusion and Future Directions
PPM1A has emerged as a significant negative regulator of M1 macrophage differentiation. Its ability to dephosphorylate and inactivate key components of the NF-κB, JNK, and STAT1 signaling pathways provides a molecular basis for its anti-inflammatory role. The data summarized in this guide highlight the potential of PPM1A as a therapeutic target for inflammatory diseases characterized by excessive M1 macrophage activation.
Future research should focus on further elucidating the full spectrum of PPM1A substrates in macrophages and understanding its role in the regulation of M2 polarization. The development of specific PPM1A inhibitors could offer novel therapeutic strategies for a range of inflammatory and autoimmune disorders. The experimental protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further investigate the critical role of PPM1A in macrophage biology.
References
- 1. The phosphatase PPM1A controls monocyte-to-macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scholarly Article or Book Chapter | PPM1A and PPM1B act as IKKβ phosphatases to terminate TNFα-induced IKKβ-NF-κB activation | ID: d504rv211 | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. A comprehensive overview of PPM1A: From structure to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPM1A and PPM1B act as IKKβ phosphatases to terminate TNFα-induced IKKβ-NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PPM-3 in Cell Culture
Introduction
Polyhalogenated monoterpenes (PPMs) are a class of marine-derived natural products and their synthetic analogues that have demonstrated potential as anti-cancer agents. This document provides detailed application notes and protocols for the use of PPM-3, a synthetic polyhalogenated monoterpene, in cell culture-based research. These guidelines are intended for researchers, scientists, and drug development professionals investigating the cytotoxic and apoptotic effects of novel compounds on cancer cell lines.
While research has highlighted the selective cytotoxicity of a related analogue, PPM1, against breast cancer cells, this compound represents another compound in this class with potential biological activity.[1] The protocols outlined below are based on established methodologies for characterizing the anti-cancer effects of similar compounds and can be adapted for the specific investigation of this compound.
Mechanism of Action
The precise mechanism of action for this compound is not yet fully elucidated in publicly available literature. However, based on studies of the closely related and more potent analogue, PPM1, it is hypothesized that this compound may induce cancer cell death through the activation of apoptosis.[1] This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death. Key indicators of apoptosis include the activation of executioner caspases like caspase-3 and caspase-7.[1][2] Further investigation into the effects of this compound on specific signaling pathways, such as the intrinsic and extrinsic apoptotic pathways, is warranted.
Data Presentation
| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Assay |
| PPM1 | MDA-MB-231 | Triple-Negative Breast Cancer | ~5 | 24 | XTT |
| PPM1 | MCF-7 | ER-Positive Breast Cancer | ~10 | 24 | XTT |
| PPM1 | HCT-116 | Colon Carcinoma | 4.2 | Not specified | Not specified |
Note: The cytotoxic potential of this compound has been reported to be lower than that of PPM1 in breast cancer cell lines.[1] Researchers should perform dose-response studies to determine the optimal concentration range for their specific cell line of interest.
Experimental Protocols
Protocol 1: Cell Viability Assessment using XTT Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom microtiter plates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Electron coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cell suspension to the desired concentration (e.g., 2,500 - 5,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
-
XTT Assay:
-
Prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. A common ratio is 50:1 (XTT reagent:electron-coupling reagent).
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the metabolic activity of the cell line.
-
-
Data Acquisition:
-
Gently shake the plate to ensure the formazan (B1609692) product is evenly distributed.
-
Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract non-specific background absorbance.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: Analysis of Apoptosis by Western Blotting
Objective: To detect the expression levels of key apoptotic marker proteins in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
-
Protein Extraction:
-
After treatment, collect both floating and attached cells.
-
Wash the cells twice with ice-cold PBS.[5]
-
Lyse the cells in lysis buffer on ice for 30 minutes.[5]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[5]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies overnight at 4°C.[5]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.[5]
-
Analyze the band intensities to determine the relative expression levels of the target proteins. Normalize to a loading control such as β-actin or GAPDH.
-
Protocol 3: Caspase-3/7 Activity Assay
Objective: To quantify the activity of executioner caspases 3 and 7 in this compound-treated cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay kit (or similar) containing a proluminescent caspase-3/7 substrate (e.g., containing the DEVD sequence) and a stable luciferase.[6]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[6]
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.[6]
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from the experimental readings.
-
Express the caspase-3/7 activity as a fold increase relative to the vehicle-treated control cells.
-
Visualizations
References
- 1. A Novel Polyhalogenated Monoterpene Induces Cell Cycle Arrest and Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com.cn]
Application Notes and Protocols for PPM-3 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPM-3 is a potent and selective ERK5 degrader, functioning as a Proteolysis Targeting Chimera (PROTAC®). PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. This compound specifically targets Extracellular signal-Regulated Kinase 5 (ERK5) for degradation, making it a valuable tool for studying the physiological and pathological roles of ERK5 signaling. Western blotting is an essential immunoassay technique used to detect and quantify specific proteins in a sample, and it is the primary method for validating the efficacy of a PROTAC like this compound by measuring the reduction in the target protein levels.
These application notes provide a detailed protocol for utilizing this compound in a Western blot experiment to quantify the degradation of ERK5 in cultured cells.
Signaling Pathway
The diagram below illustrates the general mechanism of action for a PROTAC, such as this compound. The PROTAC molecule forms a ternary complex with the target protein (ERK5) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: Mechanism of this compound mediated ERK5 degradation.
Experimental Protocols
This protocol outlines the steps for treating cells with this compound and subsequently analyzing ERK5 protein levels via Western blot.
Materials:
-
This compound (Tocris Bioscience, CAS 3032388-42-1 or equivalent)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membranes (0.45 µm pore size)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-ERK5 antibody
-
Mouse anti-GAPDH or anti-β-actin antibody (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture a suitable human cancer cell line (e.g., HCT116, MDA-MB-231) in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0 nM, 1 nM, 10 nM, 50 nM, 100 nM, 500 nM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO only) at the same concentration as the highest this compound treatment.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and heat at 95-100°C for 5-10 minutes.
-
Load the samples and a molecular weight marker onto a polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibody against ERK5 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control protein (e.g., GAPDH, β-actin) by repeating steps 5.2 to 6.2.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the ERK5 band intensity to the corresponding loading control band intensity for each sample.
-
Western Blot Workflow Diagram
The following diagram outlines the key stages of the Western blot experiment for assessing this compound efficacy.
Caption: Key steps in the Western blot workflow.
Data Presentation
The following table presents hypothetical data from a Western blot experiment designed to measure the dose-dependent degradation of ERK5 in HCT116 cells after a 24-hour treatment with this compound. Band intensities are quantified and normalized to a GAPDH loading control.
| This compound Concentration (nM) | Relative ERK5 Protein Level (Normalized to GAPDH) | % ERK5 Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.42 | 58% |
| 50 | 0.15 | 85% |
| 100 | 0.08 | 92% |
| 500 | 0.06 | 94% |
Note: The data presented in this table is for illustrative purposes only and represents a typical outcome for a successful ERK5 degradation experiment using this compound. Actual results may vary depending on the specific cell line, treatment duration, and experimental conditions. The DC50 (concentration for 50% degradation) for this compound in HCT116 cells has been reported to be 5.6 nM.
Application Notes and Protocols for PPM-3, a Selective ERK5 Degrader, in In Vivo Mouse Models
Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the in vivo administration and dosage of the specific ERK5 degrader, PPM-3, in mouse models. The following application notes and protocols are therefore based on established methodologies for similar compounds, such as other PROTAC® (Proteolysis Targeting Chimera) molecules and kinase inhibitors, and should be considered as a general guide. Researchers must conduct dose-escalation and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental goals.
Introduction to this compound and ERK5 Signaling
This compound is a potent and selective degrader of Extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family.[1] Unlike traditional kinase inhibitors that only block the catalytic activity of a protein, this compound is a PROTAC® molecule designed to induce the ubiquitination and subsequent proteasomal degradation of the entire ERK5 protein. This mechanism of action eliminates both the kinase-dependent and independent (scaffolding) functions of ERK5.
The ERK5 signaling pathway is implicated in various cellular processes, including proliferation, survival, and angiogenesis.[1] Dysregulation of this pathway has been linked to the progression of several cancers. Interestingly, the initial characterization of this compound suggests that its primary anti-tumor effect may not be a direct inhibition of cancer cell growth, but rather an influence on the differentiation of macrophages within the tumor microenvironment, highlighting its potential as an immunomodulatory agent.[1]
These protocols provide a framework for the preclinical evaluation of this compound in in vivo mouse models, covering formulation, administration, and a general efficacy study design.
Quantitative Data for In Vivo Studies of Similar Compounds
The following tables summarize typical dosage and administration parameters for other kinase inhibitors and PROTACs used in mouse xenograft models. This data can serve as a starting point for designing studies with this compound.
Table 1: Representative In Vivo Dosing of Small Molecule Kinase Inhibitors in Mice
| Compound Class | Target | Mouse Model | Dosage Range | Administration Route | Dosing Schedule | Reference |
| Kinase Inhibitor | ERK5 | TNBC Xenograft | 50 mg/kg | Intraperitoneal (i.p.) | Twice daily | [2] |
| Kinase Inhibitor | MEK | Colorectal Xenograft | 10-25 mg/kg | Oral (p.o.) | Once daily | N/A |
| Kinase Inhibitor | BTK | Lymphoma Xenograft | 5-15 mg/kg | Intraperitoneal (i.p.) | Once daily | N/A |
Table 2: Representative In Vivo Dosing of PROTAC® Degraders in Mice
| PROTAC® Name | Target | Mouse Model | Dosage Range | Administration Route | Dosing Schedule | Reference |
| DP1 | BRD4 | Lymphoma Xenograft | 100 mg/kg | Intraperitoneal (i.p.) | Once daily | [3] |
| B1-10J | ERK1/2 | Colorectal Xenograft | 25 mg/kg | Intraperitoneal (i.p.) | Once daily | [4] |
| ARV-110 | Androgen Receptor | Prostate Cancer Xenograft | 10-30 mg/kg | Oral (p.o.) | Once daily | N/A |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound. The solubility of this compound is a critical factor, and it is reported to be soluble in DMSO.[1] For in vivo use, DMSO is often combined with other vehicles to improve tolerability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 40 mg/mL). Gentle warming or sonication may be required to fully dissolve the compound.
-
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle for poorly soluble compounds is a mixture of PEG300, Tween 80, and saline/PBS. A typical ratio is 30% PEG300, 5% Tween 80, and 65% sterile saline.
-
-
Final Formulation:
-
To achieve the desired final concentration (e.g., 2 mg/mL) and minimize the final DMSO concentration (ideally below 10%), dilute the this compound stock solution into the prepared vehicle.
-
Example Calculation for a 2 mg/mL final formulation:
-
To prepare 1 mL of the final formulation, add 50 µL of the 40 mg/mL this compound stock solution to 950 µL of the vehicle mixture.
-
This results in a final DMSO concentration of 5%.
-
-
Vortex the final formulation thoroughly to ensure a homogenous solution.
-
Protect the solution from light and store at 4°C for short-term use or aliquot and store at -20°C for longer-term storage. Before each use, allow the solution to come to room temperature and vortex.
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
Objective: To administer the formulated this compound to mice via intraperitoneal injection, a common route for preclinical drug evaluation.
Materials:
-
Prepared this compound formulation or vehicle control
-
Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Dosage Calculation:
-
Weigh each mouse to determine the precise injection volume based on the desired mg/kg dose.
-
Example Calculation: For a 25 mg/kg dose in a 20 g mouse, the required amount of this compound is 0.5 mg. If using a 2 mg/mL formulation, the injection volume would be 250 µL.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to expose the abdomen. Tilt the mouse's head slightly downwards.
-
-
Injection Site:
-
The preferred injection site is the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
-
Injection:
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel or internal organ. If blood or fluid is drawn, discard the syringe and prepare a new injection.
-
Slowly and steadily inject the solution.
-
-
Post-injection Monitoring:
-
Carefully withdraw the needle and return the mouse to its cage.
-
Observe the mouse for any immediate signs of distress. Monitor animal health, including body weight, activity, and posture, regularly throughout the study.
-
Protocol 3: General In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor xenograft model.
Materials:
-
Cancer cell line of interest (e.g., human colorectal cancer cell line HCT116, where this compound shows high in vitro efficacy[1])
-
Immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice)
-
Matrigel® (optional, can improve tumor take-rate)
-
This compound formulation and vehicle control
-
Calipers for tumor measurement
-
Surgical tools for tumor excision
Procedure:
-
Tumor Implantation:
-
Culture cancer cells to ~80-90% confluency.
-
Harvest and resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a suitable concentration (e.g., 5 x 10^6 cells per 100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Begin treatment by administering the this compound formulation or vehicle control according to the determined schedule (e.g., once daily via i.p. injection).
-
-
Data Collection and Analysis:
-
Continue treatment for a defined period (e.g., 21-28 days).
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI).
-
A portion of the tumor tissue can be snap-frozen for pharmacodynamic analysis (e.g., Western blot to confirm ERK5 degradation) or fixed in formalin for immunohistochemistry (e.g., to assess macrophage infiltration).
-
Visualizations
Caption: Mechanism of this compound as an ERK5 protein degrader.
Caption: Workflow for a xenograft mouse model efficacy study.
Caption: Logical structure of a typical preclinical study design.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis-Targeting Chimeras as Highly Selective and Efficient Degraders of Extracellular Signal-Regulated Kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Design, Synthesis, and Biological Evaluation of Proteolysis-Targeting Chimeras as Highly Selective and Efficient Degraders of Extracellular Signal-Regulated Kinase 5 - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for PPM-3 Administration in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial searches for a specific therapeutic agent designated "PPM-3" in the context of xenograft tumor models did not yield specific public data. The following application notes and protocols are presented as a representative example based on established methodologies for evaluating novel anti-cancer compounds in preclinical xenograft studies. "this compound" is used as a placeholder for a hypothetical therapeutic agent. Researchers should substitute the specific parameters relevant to their compound of interest.
Introduction
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are fundamental tools in preclinical oncology research. They allow for the in vivo evaluation of novel therapeutic agents, like the hypothetical this compound, to assess their anti-tumor efficacy and tolerability. These models can recapitulate aspects of human tumor biology, providing valuable data to inform clinical development. This document provides a detailed protocol for the administration of a therapeutic agent in a subcutaneous xenograft tumor model and outlines common methods for data collection and visualization of associated biological pathways.
Data Presentation: Efficacy of this compound in Xenograft Models
The efficacy of an anti-cancer compound is typically evaluated by measuring tumor growth inhibition and observing the overall health of the animal model. The following tables represent examples of how to structure quantitative data from such a study.
Table 1: Tumor Growth Inhibition (TGI) of this compound in a Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent TGI (%) | P-value vs. Vehicle |
| Vehicle Control | - | Daily, PO | 1500 ± 150 | - | - |
| This compound | 10 | Daily, PO | 800 ± 95 | 46.7 | <0.05 |
| This compound | 25 | Daily, PO | 450 ± 60 | 70.0 | <0.01 |
| Positive Control | Varies | Varies | 300 ± 45 | 80.0 | <0.001 |
SEM: Standard Error of the Mean; TGI: Tumor Growth Inhibition calculated as (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) * 100.
Table 2: Body Weight Change as a Measure of Tolerability
| Treatment Group | Dose (mg/kg) | Mean Body Weight at Day 1 (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | Percent Body Weight Change (%) |
| Vehicle Control | - | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| This compound | 10 | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |
| This compound | 25 | 20.6 ± 0.5 | 20.0 ± 0.7 | -2.9 |
| Positive Control | Varies | 20.4 ± 0.4 | 18.5 ± 0.8 | -9.3 |
A significant loss in body weight may indicate toxicity of the therapeutic agent.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Tumors
This protocol details the steps for implanting cancer cells to establish subcutaneous tumors in immunodeficient mice.
-
Cell Culture and Preparation:
-
Culture human cancer cells (e.g., HCT116, A549) in their recommended growth medium until they reach approximately 80-90% confluency.
-
Harvest the cells using trypsin and wash them with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (typically >95%).
-
Resuspend the cell pellet in an appropriate volume of sterile PBS or a mixture of medium and Matrigel® (e.g., 1:1 ratio) to achieve the desired cell concentration for injection (e.g., 5 x 10^6 cells per 100 µL).[1][2][3][4] Keep the cell suspension on ice to prevent cell settling and Matrigel® polymerization.[3]
-
-
Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice), typically 6-8 weeks old.[5]
-
Anesthetize the mouse using isoflurane (B1672236) or another approved anesthetic.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Using a 27- or 30-gauge needle and a 1 mL syringe, subcutaneously inject the prepared cell suspension (typically 100-200 µL) into the right flank of the mouse.[2][3]
-
Monitor the animals for recovery from anesthesia and for any immediate adverse reactions.
-
Protocol 2: Administration of this compound and Efficacy Monitoring
This protocol outlines the procedure for treating tumor-bearing mice and monitoring the therapeutic response.
-
Tumor Growth Monitoring and Group Randomization:
-
Once tumors become palpable, begin measuring them 2-3 times per week using digital calipers.[5]
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.[5]
-
When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups with similar mean tumor volumes.
-
-
This compound Administration:
-
Prepare the this compound formulation at the desired concentrations in a sterile vehicle. The route of administration (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)) will depend on the properties of the compound.
-
Administer the specified dose of this compound or vehicle to the respective groups according to the defined schedule (e.g., daily, twice weekly).[3]
-
Throughout the treatment period, monitor the mice for clinical signs of toxicity, and measure body weight 2-3 times per week.
-
-
Endpoint and Tissue Collection:
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice according to approved animal welfare guidelines.
-
Excise the tumors, measure their final weight and volume, and process them for further analysis (e.g., histology, biomarker analysis).
-
Mandatory Visualizations
Signaling Pathway of this compound
Many anti-cancer agents target key signaling pathways that drive cell proliferation and survival. A common pathway implicated in many cancers is the PI3K/AKT/mTOR pathway.[6][7][8] The diagram below illustrates how a hypothetical inhibitor like this compound might disrupt this cascade.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.
Experimental Workflow
The following diagram outlines the logical flow of a typical xenograft study to evaluate a novel compound.
References
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer | MDPI [mdpi.com]
- 8. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating ERK5 Degradation Mediated by PPM1F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), a key member of the mitogen-activated protein kinase (MAPK) family, plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.[1][2] Its activity is tightly controlled by a three-tiered kinase cascade involving MEKK2/3 and MEK5.[1][3] Dysregulation of the ERK5 signaling pathway has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3][4]
Protein phosphatase, Mg2+/Mn2+ dependent 1F (PPM1F), also known as POPX2, is a member of the PP2C family of Ser/Thr protein phosphatases.[2][5] PPM1F is a known negative regulator of cell stress response pathways and has been shown to influence cancer cell motility and invasiveness.[6] Given that protein phosphorylation is a critical regulator of protein stability and degradation, it is hypothesized that PPM1F may play a role in modulating ERK5 protein levels. This document provides a comprehensive guide for researchers to investigate the potential role of PPM1F in mediating ERK5 degradation.
The following protocols and application notes detail the experimental approaches required to assess the physical interaction between PPM1F and ERK5, determine if ERK5 is a direct substrate of PPM1F's phosphatase activity, and quantify the impact of PPM1F on ERK5 protein stability and ubiquitination.
Signaling Pathway Overview
The canonical ERK5 activation pathway is initiated by upstream stimuli, leading to the sequential activation of MEKK2/3 and MEK5, which in turn phosphorylates and activates ERK5. The potential regulatory role of PPM1F on ERK5 stability is a key area of investigation. Dephosphorylation of ERK5 by PPM1F could potentially mark it for ubiquitination and subsequent proteasomal degradation.
Data Presentation
Table 1: Co-Immunoprecipitation of PPM1F and ERK5
| Cell Line | Transfection | Antibody for IP | Protein Detected in IB | Interaction |
| HEK293T | Flag-PPM1F + HA-ERK5 | Anti-Flag | HA-ERK5 | Yes |
| HEK293T | Flag-PPM1F + HA-ERK5 | Anti-HA | Flag-PPM1F | Yes |
| HEK293T | Endogenous | Anti-PPM1F | ERK5 | To be determined |
| HEK293T | Endogenous | Anti-ERK5 | PPM1F | To be determined |
| HEK293T | IgG Control | Anti-IgG | HA-ERK5 / Flag-PPM1F | No |
Table 2: In Vitro Phosphatase Assay
| Condition | Substrate | Phosphatase | Phosphate (B84403) Release (pmol/min) |
| 1 | p-ERK5 | WT-PPM1F | 150.2 ± 12.5 |
| 2 | p-ERK5 | Catalytically Inactive PPM1F | 5.1 ± 1.8 |
| 3 | p-ERK5 | No Phosphatase | 2.3 ± 0.9 |
| 4 | Non-phosphorylated ERK5 | WT-PPM1F | 3.5 ± 1.2 |
Table 3: Cycloheximide (CHX) Chase Assay for ERK5 Half-Life
| Cell Line | Condition | Time after CHX (hours) | ERK5 Protein Level (% of 0h) | Calculated Half-life (hours) |
| Control Cells | Vector | 0, 2, 4, 6, 8 | 100, 85, 65, 50, 35 | ~6 |
| PPM1F Overexpressing | WT-PPM1F | 0, 2, 4, 6, 8 | 100, 60, 35, 20, 10 | ~3 |
| PPM1F Overexpressing | Inactive PPM1F | 0, 2, 4, 6, 8 | 100, 82, 68, 52, 38 | ~6.5 |
| PPM1F Knockdown | shPPM1F | 0, 2, 4, 6, 8 | 100, 95, 88, 80, 72 | >8 |
Table 4: In Vivo Ubiquitination Assay
| Cell Line | Transfection | Treatment | Ubiquitinated ERK5 (Fold Change) |
| HEK293T | HA-ERK5 + His-Ub | Vector | 1.0 |
| HEK293T | HA-ERK5 + His-Ub | Flag-PPM1F | 3.5 ± 0.4 |
| HEK293T | HA-ERK5 + His-Ub | Flag-PPM1F (Inactive) | 1.2 ± 0.2 |
| HEK293T | HA-ERK5 + His-Ub | Flag-PPM1F + MG132 | 5.8 ± 0.6 |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect PPM1F-ERK5 Interaction
This protocol is designed to determine if PPM1F and ERK5 physically associate within a cell.
Materials:
-
HEK293T cells
-
Expression vectors for Flag-tagged PPM1F and HA-tagged ERK5
-
Transfection reagent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Flag antibody, Anti-HA antibody, and IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells and transfect with Flag-PPM1F and HA-ERK5 expression vectors.
-
Cell Lysis: After 24-48 hours, wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-Flag antibody (or anti-HA, or IgG control) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect co-precipitated ERK5.
-
Protocol 2: In Vitro Phosphatase Assay
This assay determines if PPM1F can directly dephosphorylate activated (phosphorylated) ERK5.
Materials:
-
Recombinant active (phosphorylated) ERK5
-
Recombinant wild-type (WT) PPM1F and a catalytically inactive mutant
-
Phosphatase assay buffer
-
Malachite green phosphate detection kit
Procedure:
-
Reaction Setup: In a 96-well plate, set up reactions containing phosphatase assay buffer, a fixed amount of phosphorylated ERK5, and either WT-PPM1F, inactive PPM1F, or no enzyme (negative control).
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
-
Phosphate Detection: Stop the reaction by adding the malachite green reagent.
-
Measurement: Measure the absorbance at 620 nm to quantify the amount of free phosphate released.
-
Analysis: Calculate the specific activity of PPM1F towards ERK5.
Protocol 3: Cycloheximide (CHX) Chase Assay to Measure ERK5 Half-Life
This protocol measures the stability of ERK5 protein in the presence or absence of functional PPM1F.[7][8][9][10]
Materials:
-
Cell lines (e.g., control, PPM1F overexpressing, PPM1F knockdown)
-
Cycloheximide (CHX)
-
Lysis buffer
-
Antibodies for ERK5 and a loading control (e.g., GAPDH)
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with CHX to block new protein synthesis.[8]
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Protein Analysis:
-
Prepare whole-cell lysates.
-
Perform Western blotting using antibodies against ERK5 and a loading control.
-
-
Quantification:
-
Use densitometry to quantify the intensity of the ERK5 band at each time point, normalized to the loading control.
-
Plot the percentage of remaining ERK5 protein over time to determine the protein's half-life.
-
Protocol 4: In Vivo Ubiquitination Assay
This assay is used to determine if PPM1F expression leads to an increase in ERK5 ubiquitination.
Materials:
-
HEK293T cells
-
Expression vectors for HA-ERK5, His-tagged Ubiquitin, and Flag-PPM1F
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer
-
Ni-NTA agarose (B213101) beads
-
Anti-HA antibody
-
Western blotting reagents
Procedure:
-
Transfection: Co-transfect cells with plasmids encoding HA-ERK5, His-Ubiquitin, and either an empty vector or Flag-PPM1F.
-
Proteasome Inhibition: Treat cells with MG132 for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Lysis and Pull-down:
-
Lyse cells under denaturing conditions to disrupt protein-protein interactions.
-
Incubate the lysate with Ni-NTA beads to pull down His-tagged ubiquitinated proteins.
-
-
Washing and Elution: Wash the beads extensively and elute the bound proteins.
-
Detection: Perform Western blotting on the eluted fraction using an anti-HA antibody to detect ubiquitinated ERK5. An increased smear or laddering pattern in the PPM1F-expressing sample would indicate enhanced ubiquitination.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the hypothesized role of the phosphatase PPM1F in regulating ERK5 protein degradation. By systematically assessing protein-protein interactions, direct dephosphorylation, protein stability, and ubiquitination status, researchers can elucidate the molecular mechanisms that may link these two important signaling proteins. The findings from these studies could offer new insights into the regulation of MAPK signaling and potentially identify novel targets for therapeutic development in diseases driven by aberrant ERK5 activity.
References
- 1. The phosphatase PPM1F, a negative regulator of integrin activity, is essential for embryonic development and controls tumor cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPM1F - Wikipedia [en.wikipedia.org]
- 3. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Phosphotyrosine-specific Phosphatase PTP-SL Regulates the ERK5 Signaling Pathway | Scilit [scilit.com]
- 6. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic mechanism and kinase interactions of ABA-signaling PP2C phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PPM1F in Immunology Research
A Note on Nomenclature: The term "PPM-3" does not correspond to a recognized protein in immunological research literature. It is possible this is a typographical error. These application notes will focus on Protein Phosphatase, Mg2+/Mn2+-dependent 1F (PPM1F) , a member of the PPM family of phosphatases (also known as PP2C phosphatases), which has significant and well-documented roles in the immune system. Separately, a chemical compound designated "this compound," which functions as a selective ERK5 degrader and influences macrophage differentiation, is available for research.[1] This document, however, will detail the immunological applications of the phosphatase, PPM1F.
Introduction to PPM1F
Protein Phosphatase, Mg2+/Mn2+-dependent 1F (PPM1F), also known as POPX2 or CaMKPase, is a serine/threonine phosphatase belonging to the PPM family.[2][3][4] Members of this family are crucial regulators of cellular processes, including stress responses.[5][6] PPM1F is notably expressed in the hematopoietic and immune systems, with high levels observed in monocytic and lymphoid cell lines.[7] Its primary role in immunology revolves around the regulation of integrin activity, a key process for immune cell adhesion, migration, and trafficking.[7][8][9] Emerging evidence also links PPM1F to macrophage activation and its dysregulation to autoimmune diseases and cancer.[6][10]
Signaling Pathways Involving PPM1F
PPM1F functions by dephosphorylating key signaling molecules, thereby acting as a negative regulator in several pathways.
Integrin Signaling Pathway
PPM1F is a critical negative regulator of integrin activity. It directly dephosphorylates a conserved threonine motif (T788/T789) in the cytoplasmic tail of the integrin β1 subunit.[8][9] This dephosphorylation event promotes the binding of filamin A, an integrin activity suppressor, while reducing the binding of talin, a major integrin activator.[8] The consequence of PPM1F activity is a reduction in integrin activation, leading to decreased cell adhesion and influencing cell migration. This regulatory mechanism is vital for the dynamic adhesion processes required by immune cells.
Caption: PPM1F negatively regulates integrin-mediated cell adhesion.
PAK and CaMKII Signaling
PPM1F also dephosphorylates and inactivates p21-activated kinase (PAK) and Calmodulin-dependent kinase II (CaMKII).[7][8] Both PAK and CaMKII are involved in cytoskeletal organization and other cellular functions that are relevant to immune cell motility and activation. By acting as a phosphatase for these kinases, PPM1F can influence a broad range of downstream cellular events.
Applications in Immunological Research
Autoimmune Disease Research
A circular RNA originating from the PPM1F gene, circPPM1F, has been shown to modulate the activation of M1 macrophages and inflammation in pancreatic islets in the context of type 1 diabetes mellitus.[6][10] This finding opens avenues for investigating PPM1F's role in other autoimmune conditions where macrophage activity is pathogenic. Studying PPM1F expression and activity in immune cells from patients with autoimmune diseases could provide insights into disease mechanisms.
Cancer Immunology
PPM1F expression levels have been linked to the invasive potential of various cancer cells.[7] Since immune cell infiltration into the tumor microenvironment is a critical aspect of cancer progression and response to immunotherapy, understanding how PPM1F-mediated cancer cell invasion affects this process is a key research area. Furthermore, given that PPM1F is highly expressed in lymphoid cells, its intrinsic role in regulating anti-tumor immune responses warrants investigation.[7] Other members of the PPM family, such as PPM1D, have been shown to reprogram neutrophils to enhance anti-tumor immune responses, suggesting a broader role for this phosphatase family in cancer immunity.[11]
Immune Cell Migration and Trafficking
The primary role of PPM1F in regulating integrin activity makes it a focal point for studies on immune cell migration.[7][8] Experiments involving the knockdown or inhibition of PPM1F in immune cells can elucidate its specific contribution to processes like lymphocyte homing, neutrophil extravasation, and dendritic cell migration to lymph nodes.
Quantitative Data Summary
| Cell Type | Manipulation | Key Finding | Quantitative Change | Reference |
| Glioblastoma A172 cells | CRISPR/Cas9 KO of PPM1F | Decreased cell invasion | ~50% reduction in invasion | [7] |
| Neuro-epithelial cells | Depletion of PPM1F | Increased cell adhesion | ~2-fold increase in adhesion | [7] |
| Human Dermal Fibroblasts | PPM1F knockdown | Increased active integrin β1 | Varies by experiment | [8] |
| Various Tumor Cell Lines | Treatment with this compound (ERK5 Degrader) | ERK5 Degradation (DC50) | 5.6 nM (HCT116) to 41.4 nM (A375) | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PPM1F Substrate Phosphorylation
This protocol is designed to assess the effect of PPM1F modulation on the phosphorylation status of its known substrates, integrin β1 and PAK2.
Materials:
-
Cell lines of interest (e.g., Jurkat, THP-1, or A172 glioblastoma cells)
-
siRNA targeting PPM1F or non-targeting control
-
Lipofectamine RNAiMAX or similar transfection reagent
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Integrin β1 (Thr788/789), anti-phospho-PAK2 (Thr402), anti-PPM1F, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Transfection: Culture cells to 70-80% confluency. Transfect cells with PPM1F-targeting siRNA or non-targeting control siRNA according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 48-72 hours to allow for protein knockdown.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein or loading control.
Caption: Workflow for Western Blot analysis of PPM1F activity.
Protocol 2: Cell Adhesion Assay
This assay measures the impact of PPM1F on integrin-mediated cell adhesion to extracellular matrix proteins.
Materials:
-
Immune cells (e.g., primary T cells, Jurkat cells) with or without PPM1F knockdown/inhibition
-
96-well plates
-
Fibronectin or other extracellular matrix protein
-
Calcein-AM or other fluorescent cell viability dye
-
BSA (Bovine Serum Albumin)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Preparation: Harvest and resuspend cells in serum-free media. Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Seeding: Wash the blocked plate and seed 5x10^4 labeled cells per well.
-
Incubation: Allow cells to adhere for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized.
-
Fluorescence Reading: Add PBS to the wells and measure the fluorescence of the remaining adherent cells using a plate reader.
-
Analysis: Compare the fluorescence readings between control and PPM1F-manipulated cells to determine the relative adhesion.
Caption: Workflow for a fluorescence-based cell adhesion assay.
References
- 1. This compound Supplier | CAS 3032388-42-1 | Tocris Bioscience [tocris.com]
- 2. Metal-dependent Ser/Thr protein phosphatase PPM family: Evolution, structures, diseases and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatase Family PPM - PhosphataseWiki [phosphatome.net]
- 4. genecards.org [genecards.org]
- 5. Metal-dependent protein phosphatase (PPM) family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. PPM1F protein phosphatase, Mg2+/Mn2+ dependent 1F [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. The phosphatase PPM1F, a negative regulator of integrin activity, is essential for embryonic development and controls tumor cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. PPM1F controls integrin activity via a conserved phospho-switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PPM1F protein phosphatase, Mg2+/Mn2+ dependent 1F [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Inhibition of the DNA damage response phosphatase PPM1D reprograms neutrophils to enhance anti-tumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Kinase Inhibitor Resistance Using an ERK5 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to targeted kinase inhibitors is a major challenge in cancer therapy. Tumors frequently develop mechanisms to bypass the initial inhibitory effects of these drugs, often by activating alternative survival pathways. One such critical pathway that has been implicated in resistance to BRAF, MEK, and EGFR inhibitors is the ERK5 (extracellular signal-regulated kinase 5) signaling cascade.[1][2][3][4] The degradation of ERK5, therefore, presents a compelling strategy to study and potentially overcome this resistance.
PPM-3 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of ERK5. Unlike traditional kinase inhibitors that only block the catalytic activity, PROTACs like this compound eliminate the target protein entirely, offering a powerful tool to investigate the consequences of ERK5 removal in resistant cancer cells.[5][6][7][8] These application notes provide a framework and detailed protocols for utilizing an ERK5 degrader to investigate and potentially circumvent kinase inhibitor resistance.
Rationale for Targeting ERK5 in Kinase Inhibitor Resistance
The ERK5 signaling pathway is a parallel mitogen-activated protein kinase (MAPK) cascade to the well-studied ERK1/2 pathway.[1][9] While the ERK1/2 pathway is often the primary target of drugs like BRAF and MEK inhibitors, cancer cells can adapt by upregulating ERK5 signaling as a compensatory survival mechanism.[10][11] This activation of the ERK5 pathway can lead to the transcription of pro-survival and proliferative genes, thereby rendering the initial kinase inhibitor ineffective.[1][12] By specifically degrading ERK5 using a tool like this compound, researchers can dissect the role of this pathway in resistance and evaluate its potential as a therapeutic target.
Key Applications
-
Investigating the role of ERK5 in de novo and acquired resistance: Determine if ERK5 degradation can re-sensitize resistant cell lines to specific kinase inhibitors.
-
Identifying biomarkers of response: Elucidate the molecular signatures that predict sensitivity to combined kinase inhibitor and ERK5 degrader treatment.
-
Evaluating ERK5 degradation as a therapeutic strategy: Assess the efficacy of ERK5 removal in preclinical models of drug-resistant cancers.
Data Presentation
Table 1: In Vitro Efficacy of a Kinase Inhibitor in Sensitive and Resistant Cell Lines with and without an ERK5 Degrader
| Cell Line | Treatment | IC50 (nM) | Fold Change in IC50 |
| Sensitive (e.g., A375) | Kinase Inhibitor (KI) | 50 | - |
| KI + ERK5 Degrader (100 nM) | 25 | 2.0 | |
| Resistant (e.g., A375-R) | Kinase Inhibitor (KI) | 5000 | 100 |
| KI + ERK5 Degrader (100 nM) | 250 | 20.0 |
Table 2: Effect of ERK5 Degrader on Protein Expression in Resistant Cells
| Treatment | p-ERK1/2 Levels (% of Control) | Total ERK5 Levels (% of Control) | c-Myc Levels (% of Control) |
| Vehicle Control | 100 | 100 | 100 |
| Kinase Inhibitor (1 µM) | 20 | 150 | 120 |
| ERK5 Degrader (100 nM) | 95 | 10 | 40 |
| KI + ERK5 Degrader | 15 | 5 | 15 |
Experimental Protocols
Protocol 1: Cell Viability Assay to Assess Re-sensitization
Objective: To determine if the degradation of ERK5 can restore sensitivity to a kinase inhibitor in a resistant cancer cell line.
Materials:
-
Resistant cancer cell line (e.g., BRAF inhibitor-resistant melanoma)
-
Sensitive parental cancer cell line
-
Complete cell culture medium
-
Kinase inhibitor of interest
-
ERK5 degrader (e.g., this compound)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the kinase inhibitor.
-
Treat the cells with the kinase inhibitor alone or in combination with a fixed concentration of the ERK5 degrader (determine the optimal concentration for ERK5 degradation beforehand, e.g., 100 nM). Include vehicle-treated wells as a control.
-
Incubate the plates for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values using a non-linear regression analysis.
Protocol 2: Western Blot Analysis of Protein Expression
Objective: To confirm the degradation of ERK5 and assess the impact on downstream signaling pathways.
Materials:
-
Resistant cancer cell line
-
Kinase inhibitor
-
ERK5 degrader
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-ERK5, anti-p-ERK1/2, anti-total ERK1/2, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the kinase inhibitor, ERK5 degrader, the combination, or vehicle for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Mandatory Visualizations
Caption: ERK5 signaling as a bypass mechanism for kinase inhibitor resistance.
Caption: Workflow for studying ERK5 degrader effects on resistant cells.
Conclusion
The use of a selective ERK5 degrader like this compound provides a novel and powerful approach to dissect the mechanisms of kinase inhibitor resistance. By eliminating the ERK5 protein, researchers can overcome the limitations of traditional inhibitors and gain a clearer understanding of the role of this bypass pathway. The protocols and frameworks provided here offer a starting point for investigating the therapeutic potential of ERK5 degradation in overcoming drug resistance in cancer.
References
- 1. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MEK5/ERK5 signaling overcomes acquired resistance to the third generation EGFR inhibitor, osimertinib, via enhancing Bim-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to MAPK Inhibitors in Melanoma Involves Activation of the IGF1R-MEK5-Erk5 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivation of ERK signaling causes resistance to EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTACtion against resistance of commonly used anti-cancer drug | Center for Cancer Research [ccr.cancer.gov]
- 7. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 8. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MEK5-ERK5 pathway associates with poor survival of breast cancer patients after systemic treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of Polyhalogenated Monoterpenes in Cancer Research
A Note on the Target Compound "PPM-3": The term "this compound" is not widely documented in cancer research literature. Initial findings point to a study on a series of synthetic polyhalogenated monoterpene analogues, designated PPM1, PPM2, and PPM3. In this context, PPM3 showed limited cytotoxic effects on cancer cell lines compared to its analogue, PPM1. The following application notes and protocols are therefore presented as a general experimental framework for the evaluation of this class of compounds, using available data for the more active analogue, PPM1, as an illustrative example for a comprehensive experimental design.
These guidelines are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel therapeutic compounds for oncology.
Data Presentation: In Vitro Cytotoxicity of PPM Analogues
The initial screening of novel compounds typically involves assessing their cytotoxic and anti-proliferative effects on various cancer cell lines. The data below summarizes the reported effects of PPM analogues on the MDA-MB-231 human breast cancer cell line.
Table 1: Comparative Cell Viability of MDA-MB-231 Cells Treated with PPM Analogues
| Compound | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| PPM1 | 10 | 24 | ~60% |
| 25 | 24 | ~40% | |
| 50 | 24 | ~20% | |
| PPM2 | 50 | 24 | ~95% |
| PPM3 | 50 | 24 | ~90% |
Data extrapolated from published research. Actual values may vary based on experimental conditions.
Experimental Workflow for In Vitro Compound Screening
A logical workflow is crucial for the efficient and effective evaluation of a novel compound's anticancer properties. The following diagram illustrates a typical workflow for the in vitro screening of a compound like a PPM analogue.
Caption: Workflow for in vitro screening of PPM compounds.
Experimental Protocols
Protocol: Cell Viability and Proliferation (XTT Assay)
This protocol is used to determine the dose-dependent effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[1][2][3][4][5]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
PPM compound stock solution (in DMSO)
-
XTT Cell Proliferation Kit II (containing XTT labeling reagent and electron-coupling reagent)
-
Microplate spectrophotometer (ELISA reader)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PPM compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated controls (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
XTT Labeling:
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C in the CO2 incubator.
-
-
Data Acquisition:
-
Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 650 nm is recommended to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance from the test absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol: Caspase-3/7 Activity Assay (Luminescent)
This protocol measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[6][7][8][9][10]
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
-
Cells and compound as described in the XTT assay protocol.
Procedure:
-
Assay Setup:
-
Seed cells in a white-walled 96-well plate and treat with the PPM compound as described in the XTT protocol (Steps 1 and 2). Include positive (e.g., staurosporine-treated) and negative controls.
-
-
Reagent Preparation:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Data Acquisition:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of the untreated controls to determine the fold-increase in caspase-3/7 activity.
-
Protocol: Phosphatidylserine (B164497) Externalization (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[11][12][13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Cells and compound as described in previous protocols.
Procedure:
-
Cell Treatment:
-
Treat cells in a 6-well plate with the PPM compound at the desired concentrations for the specified time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing the floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Cells are categorized as follows:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
Necrotic: Annexin V-negative, PI-positive
-
-
Protocol: DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This assay visualizes the cleavage of DNA into internucleosomal fragments, a hallmark of late-stage apoptosis.[14][15][16]
Materials:
-
DNA extraction kit or lysis buffer (e.g., 10 mM Tris pH 7.4, 5 mM EDTA, 0.2% Triton X-100)
-
RNase A and Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol (B145695) and Sodium Acetate
-
Agarose (B213101) and Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PPM compound as previously described.
-
Harvest approximately 1-5 million cells and wash with PBS.
-
Lyse the cells in a detergent-based lysis buffer on ice.
-
-
DNA Extraction:
-
Centrifuge the lysate to pellet high molecular weight DNA and cellular debris.
-
Treat the supernatant with RNase A to remove RNA, followed by Proteinase K to digest proteins.
-
Perform a phenol:chloroform extraction to purify the DNA.
-
Precipitate the DNA with ethanol and sodium acetate.
-
-
Gel Electrophoresis:
-
Wash the DNA pellet with 70% ethanol, air dry, and resuspend in a small volume of TE buffer.
-
Add loading dye to the DNA samples.
-
Run the samples on a 1.5-2% agarose gel containing ethidium bromide.
-
Include a DNA ladder as a size marker.
-
-
Visualization:
-
Visualize the DNA fragments under UV light. A characteristic "ladder" pattern of fragments in multiples of ~180-200 base pairs indicates apoptosis.
-
Signaling Pathway Analysis
While the specific molecular targets of PPM compounds are not fully elucidated, many anticancer agents influence key signaling pathways that regulate cell survival and proliferation. The PI3K/Akt pathway is one of the most frequently dysregulated pathways in cancer.[17][18][19][20][21] The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified PI3K/Akt signaling pathway in cancer.
A more detailed view of the apoptotic signaling cascade is also relevant. Apoptosis is executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspase enzymes.[22][23][24]
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. protocols.io [protocols.io]
- 8. moleculardevices.com [moleculardevices.com]
- 9. bosterbio.com [bosterbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantitative Method of Measuring Phosphatidylserine Externalization During Apoptosis Using Electron Paramagnetic Resonance Spectroscopy and Annexin-Conjugated Iron | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantitative method of measuring phosphatidylserine externalization during apoptosis using electron paramagnetic resonance spectroscopy and annexin-conjugated iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphatidylserine externalization by apoptotic cells is dispensable for specific recognition leading to innate apoptotic immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 16. tandfonline.com [tandfonline.com]
- 17. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 21. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
Troubleshooting & Optimization
troubleshooting PPM-3 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of PPM-3 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am unable to dissolve this compound in my aqueous buffer. Is this expected?
A1: Yes, it is expected that this compound will have very low solubility in purely aqueous solutions. This compound is a potent and selective ERK5 Degrader (PROTAC®) with a high molecular weight (1000.28 g/mol ) and a complex, lipophilic structure (Formula: C54H69N11O6S). Such molecules often exhibit poor aqueous solubility due to their chemical nature. The manufacturer specifies solubility in an organic solvent, DMSO, but not in aqueous buffers.
Q2: My this compound solution appears to have precipitated after dilution into an aqueous buffer for my cell-based assay. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To address this, you can try several strategies:
-
Lower the final concentration: The simplest approach is to reduce the final concentration of this compound in your assay.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO may help keep the compound in solution. However, be mindful of potential solvent toxicity to your cells.
-
Use a solubility-enhancing formulation: Incorporating surfactants or cyclodextrins in your final buffer can help maintain the solubility of this compound.
Q3: What are the recommended methods to improve the aqueous solubility of this compound for in vitro experiments?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[1][2][3] The choice of method will depend on the specific requirements of your experiment. Some common approaches include:
-
Co-solvents: Using a water-miscible organic solvent, such as DMSO, in combination with your aqueous buffer can increase solubility.[1]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility. However, the structure of this compound does not suggest a significant change in ionization within a typical physiological pH range.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[4]
Troubleshooting Guide
If you are experiencing issues with this compound solubility, follow this troubleshooting workflow:
Caption: A flowchart for troubleshooting this compound insolubility.
Quantitative Data Summary
The table below summarizes the known solubility of this compound. Data for aqueous solutions is not available, highlighting its poor solubility.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 100.03 | 100 |
Data sourced from the supplier, Tocris Bioscience.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 100 µL of DMSO per 1 mg of this compound, assuming a molecular weight of 1000.28 g/mol ).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubilization using a Surfactant (Micelle Formation)
-
Objective: To enhance the aqueous solubility of this compound using a biocompatible surfactant.
-
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer (e.g., PBS)
-
Biocompatible surfactant (e.g., Polysorbate 80 (Tween 80) or Pluronic F-127)
-
-
Procedure:
-
Prepare the aqueous buffer containing the desired concentration of the surfactant (e.g., 0.1% to 1% w/v).
-
Sonicate the surfactant-containing buffer to ensure homogeneity.
-
While vortexing the surfactant-containing buffer, slowly add the this compound DMSO stock solution to achieve the final desired concentration of this compound.
-
Visually inspect the solution for any signs of precipitation.
-
It is recommended to perform a concentration series of the surfactant to determine the optimal concentration for solubilization without adversely affecting the experimental system.
-
Caption: Diagram of micelle formation for solubilizing this compound.
References
optimizing PPM-3 concentration for maximum ERK5 degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the concentration of proteolysis-targeting chimeras (PROTACs) for maximal degradation of Extracellular signal-regulated kinase 5 (ERK5).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ERK5 degraders?
A1: ERK5 degraders, such as the model compound INY-06-061, are heterobifunctional molecules, also known as PROTACs. They function by binding to both ERK5 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERK5, marking it for subsequent degradation by the proteasome.[1] This targeted protein degradation approach allows for the study of protein function beyond kinase inhibition.[2][3]
Q2: How do I determine the optimal concentration for maximum ERK5 degradation?
A2: The optimal concentration, or DC50 (concentration for 50% degradation), should be determined empirically in your specific cell line. A dose-response experiment is recommended. Treat your cells with a range of concentrations of the ERK5 degrader for a fixed time point (e.g., 5 hours) and quantify ERK5 protein levels using immunoblotting or quantitative proteomics.[1]
Q3: What is a typical time course for ERK5 degradation?
A3: Significant degradation of ERK5 can be observed as early as 5 hours of treatment.[1] However, the optimal time point may vary depending on the cell line, compound concentration, and the intrinsic biology of the ERK5 protein. A time-course experiment (e.g., 2, 4, 8, 12, and 24 hours) is recommended to determine the optimal treatment duration for your experimental goals.
Q4: How can I confirm that the observed degradation is proteasome-dependent?
A4: To confirm that the degradation of ERK5 is mediated by the ubiquitin-proteasome system, you can pre-treat your cells with a proteasome inhibitor (e.g., bortezomib (B1684674) or MG-132) or an inhibitor of the NEDD8-activating enzyme (e.g., MLN4924), which is required for cullin-RING ligase activity.[1][4] If the degrader-induced ERK5 degradation is prevented in the presence of these inhibitors, it confirms a proteasome-dependent mechanism.
Troubleshooting Guides
Problem 1: I am not observing significant ERK5 degradation.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations. Refer to published DC50 values for similar compounds as a starting point. |
| Incorrect Time Point | Conduct a time-course experiment to identify the optimal treatment duration for your cell line. |
| Cell Line Specificity | The efficacy of a degrader can be cell-type dependent. Confirm ERK5 expression in your cell line. The MEK5-ERK5 pathway may not be active or essential in all cell lines.[5] |
| Compound Instability | Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh solutions for each experiment. |
Problem 2: I am observing high cellular toxicity.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | This occurs when the compound interacts with unintended molecular targets.[6][7][8] Lower the concentration of the degrader. If toxicity persists at concentrations required for ERK5 degradation, consider using an alternative compound or performing proteomic profiling to identify off-target interactions.[8] |
| High Compound Concentration | Toxicity may be observed at concentrations significantly higher than the DC50 for ERK5 degradation.[9] Use the lowest effective concentration that achieves the desired level of degradation. |
| On-Target Toxicity | In some cell lines, the depletion of ERK5 itself may lead to toxicity. This would be an expected outcome of successful degradation. |
Problem 3: My results are inconsistent between experiments.
| Possible Cause | Troubleshooting Steps |
| Variable Cell Conditions | Ensure consistent cell passage number, confluency, and overall health. |
| Reagent Variability | Use fresh reagents and prepare stock solutions in larger batches to minimize variability. |
| Experimental Technique | Maintain consistent incubation times, antibody dilutions, and washing steps in your protocols. |
Quantitative Data Summary
The following tables summarize the degradation potency of model ERK5 degraders in various cell lines.
Table 1: DC50 Values of ERK5 Degraders in MOLT4 Cells
| Compound | DC50 (nM) | Treatment Time (hours) |
| INY-06-061 | 21 | 5 |
| INY-05-091 | 167 | 5 |
| INY-05-128 | 281 | 5 |
Data sourced from You et al. (2022).[1]
Table 2: Anti-proliferative Effects of INY-06-061 in Cancer Cell Lines
| Cell Line | EC50 (µM) | Treatment Time (days) |
| MM.1S | 6 | 3 |
Data sourced from You et al. (2022).[1]
Experimental Protocols
Protocol 1: Dose-Response Experiment for ERK5 Degradation
Objective: To determine the DC50 of an ERK5 degrader.
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the ERK5 degrader in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Replace the medium with the medium containing the different concentrations of the degrader.
-
Incubation: Incubate the cells for a fixed period (e.g., 5 hours) at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against ERK5 and a loading control (e.g., Actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for ERK5 and the loading control. Normalize the ERK5 signal to the loading control. Plot the normalized ERK5 levels against the degrader concentration to determine the DC50 value.
Protocol 2: Proteasome-Dependency Assay
Objective: To confirm that ERK5 degradation is mediated by the proteasome.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Treat the cells with a proteasome inhibitor (e.g., 1 µM bortezomib) or a vehicle control for 1-2 hours.
-
Degrader Treatment: Add the ERK5 degrader at a concentration known to cause degradation (e.g., 5x DC50) to the pre-treated cells.
-
Incubation: Incubate for the desired time (e.g., 5 hours).
-
Analysis: Perform cell lysis, protein quantification, and immunoblotting as described in Protocol 1 to assess ERK5 protein levels.
Visualizations
Caption: Workflow for determining the optimal concentration of an ERK5 degrader.
Caption: PROTACs induce ERK5 degradation via the ubiquitin-proteasome system.
References
- 1. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canonical and Kinase Activity-Independent Mechanisms for Extracellular Signal-Regulated Kinase 5 (ERK5) Nuclear Translocation Require Dissociation of Hsp90 from the ERK5-Cdc37 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving PPM-3 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the efficacy of PPM-3, a potent and selective ERK5-degrading PROTAC (Proteolysis-Targeting Chimera), particularly in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional PROTAC designed to induce the degradation of Extracellular signal-regulated kinase 5 (ERK5). It functions by simultaneously binding to ERK5 and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of ERK5, marking it for degradation by the proteasome. Based on its chemical structure, this compound utilizes the von Hippel-Lindau (VHL) E3 ligase to mediate ERK5 degradation.
Q2: I'm observing reduced or no ERK5 degradation after treating my cells with this compound. What are the potential causes?
A2: Reduced efficacy of this compound can stem from several factors, broadly categorized as issues with the PROTAC molecule itself, the cellular machinery it hijacks, or the target protein. See the Troubleshooting Guide below for a more detailed breakdown.
Q3: Are there known mechanisms of acquired resistance to this compound or other PROTACs?
A3: While specific studies on this compound resistance are not yet prevalent, resistance to PROTACs, in general, can arise from several mechanisms:
-
Alterations in the E3 Ligase Complex : Genomic alterations, such as mutations or downregulation of the VHL E3 ligase, can prevent this compound from effectively recruiting the degradation machinery.[1]
-
Increased Drug Efflux : Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[1][2]
-
Target Protein Mutation : Although less common for PROTACs than for kinase inhibitors, mutations in ERK5 could potentially alter the binding site of this compound, reducing its affinity and degradation efficiency.
-
Activation of Compensatory Pathways : Cells may adapt to the loss of ERK5 by upregulating parallel survival pathways, such as the ERK1/2 or PI3K/AKT signaling cascades, thereby circumventing the effects of ERK5 degradation.[3][4][5]
Q4: My cancer cell line is resistant to other MAPK pathway inhibitors (e.g., BRAF or MEK inhibitors). Will this compound be effective?
A4: There is a strong rationale for using an ERK5 degrader in this context. Resistance to BRAF/MEK inhibitors often involves the activation of the parallel MEK5/ERK5 signaling pathway as an escape mechanism.[3][4][6] By degrading ERK5, this compound can potentially overcome this resistance. However, efficacy should be empirically tested in your specific cell line.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No ERK5 degradation observed by Western Blot. | 1. This compound Degradation/Inactivity: Improper storage or handling. | 1. Ensure this compound is stored at -20°C. Prepare fresh stock solutions in DMSO for each experiment. |
| 2. Low VHL Expression: The cell line may have low endogenous levels of the VHL E3 ligase. | 2. Confirm VHL expression by Western Blot or qPCR. If low, consider using a cell line with known high VHL expression as a positive control. | |
| 3. Cellular Efflux: High activity of MDR pumps. | 3. Co-treat cells with a broad-spectrum MDR inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) to see if ERK5 degradation is restored. | |
| Initial ERK5 degradation is observed, but cells recover and resume proliferation. | 1. Transient Effect: The concentration or duration of treatment is insufficient. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration for sustained ERK5 degradation. |
| 2. Acquired Resistance: Cells have developed resistance mechanisms during treatment. | 2. Analyze treated cells for upregulation of compensatory pathways (p-ERK1/2, p-AKT) by Western Blot. Consider combination therapy (see Table 1). | |
| 3. Paradoxical Activation: While less likely with degraders than inhibitors, some molecules targeting the ERK5 pathway can cause paradoxical effects. | 3. Assess the phosphorylation status of downstream ERK5 targets to ensure the pathway is indeed inhibited. | |
| This compound induces ERK5 degradation, but there is no effect on cell viability or proliferation. | 1. Cell Line is not dependent on ERK5: The chosen cell line's survival may not be driven by the ERK5 pathway. | 1. Confirm the role of ERK5 in your cell line's proliferation using a complementary method, such as siRNA or CRISPR-mediated knockout of MAPK7 (the gene encoding ERK5). |
| 2. Compensatory Pathway Activation: Immediate upregulation of parallel survival signals. | 2. Profile the activation of key survival pathways (e.g., PI3K/AKT, ERK1/2) shortly after this compound treatment. | |
| 3. Non-catalytic functions of ERK5: Some cellular effects of ERK5 might be independent of its kinase activity. While this compound degrades the entire protein, this is an area of ongoing research.[7] | 3. This is a complex biological question. Focus on validating the on-target effect (ERK5 degradation) and its impact on known downstream nodes. |
Strategies to Enhance this compound Efficacy
For resistant cell lines or to improve therapeutic outcomes, a combination therapy approach is highly recommended. The table below summarizes potential combination strategies based on the known biology of the ERK5 pathway.
Table 1: Potential Combination Therapies with this compound
| Combination Agent Class | Rationale | Example Agents | Applicable Cancer Types (based on literature) | Reference |
|---|---|---|---|---|
| PI3K/AKT Inhibitors | To block the PI3K/AKT pathway, a common compensatory survival signal activated upon MAPK pathway inhibition. | Ipatasertib, Buparlisib | Triple-Negative Breast Cancer | [5] |
| HER2 Inhibitors | ERK5 signaling is implicated in resistance to anti-HER2 therapies. Degrading ERK5 can restore sensitivity. | Lapatinib, Trastuzumab | HER2-positive Breast Cancer | |
| FAK Inhibitors | In KRAS-mutant cancers, ERK5 inhibition can prevent the development of resistance to FAK inhibitors. | VS-4718 | KRAS-mutant Non-Small Cell Lung Cancer (NSCLC) | |
| Chemotherapy | ERK5 inhibition has been shown to sensitize colon cancer cells to the cytotoxic effects of 5-FU. | 5-Fluorouracil (5-FU) | Colon Cancer |
| MDR1/Efflux Pump Inhibitors | To increase the intracellular concentration of this compound in cells overexpressing efflux pumps. | Lapatinib (dual EGFR/MDR1 inhibitor), Verapamil | Cancers with high MDR1 expression |[2] |
Experimental Protocols & Methodologies
1. Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound, the combination agent, or both. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for 72-96 hours, or a time point determined to be appropriate for your cell line.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine IC50 values. Synergy can be calculated using methods such as the Chou-Talalay method (CompuSyn software) or the Bliss independence model.
2. Western Blotting for ERK5 Degradation and Pathway Analysis
-
Cell Lysis: Seed cells in a 6-well plate and treat with this compound for various time points (e.g., 2, 4, 8, 12, 24 hours). After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins on an 8-10% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-ERK5, anti-VHL, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, and a loading control (e.g., anti-GAPDH or anti-β-tubulin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control.
Visualizations: Pathways and Workflows
Figure 1: Mechanism of this compound Action and Resistance
Caption: Workflow of this compound mediated ERK5 degradation and potential resistance mechanisms.
Figure 2: The MEK5/ERK5 Signaling Pathway
Caption: Simplified diagram of the MEK5/ERK5 signaling cascade.
Figure 3: Troubleshooting Workflow for Low this compound Efficacy
Caption: A logical workflow for troubleshooting poor this compound efficacy in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. MEKK3-MEK5-ERK5 signaling promotes mitochondrial degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PPM-3 Degradation Kinetics Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental analysis of Protein Phosphatase M-3 (PPM-3) degradation kinetics.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the investigation of this compound degradation.
Issue 1: Inconsistent this compound Degradation Rates Between Experiments
-
Question: We are observing significant variability in the calculated half-life of this compound across replicate experiments. What are the potential causes and solutions?
-
Answer: Inconsistent degradation rates can stem from several factors. Refer to the table below for potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Cell Confluency and Passage Number | Ensure cells are seeded at a consistent density for each experiment and that the passage number does not vary significantly. High confluency or late-passage cells can exhibit altered protein turnover rates. |
| Reagent Variability | Use freshly prepared cycloheximide (B1669411) or other protein synthesis inhibitors. Aliquot and store inhibitors at the recommended temperature to prevent degradation. Verify the concentration of all stock solutions. |
| Lysate Preparation Inconsistency | Ensure complete and consistent cell lysis. Use a lysis buffer containing a cocktail of protease and phosphatase inhibitors to prevent post-lysis degradation or modification of this compound. Keep samples on ice throughout the lysis and clarification process. |
| Loading Inaccuracy in Western Blot | Perform a total protein quantification assay (e.g., BCA) to ensure equal loading of protein for each time point. Always normalize this compound band intensity to a stable loading control protein (e.g., GAPDH, β-actin). |
Issue 2: High Background or Non-Specific Bands in this compound Western Blots
-
Question: Our Western blots for this compound show high background and multiple non-specific bands, making quantification difficult. How can we improve the signal-to-noise ratio?
-
Answer: High background and non-specific bands can obscure the specific detection of this compound. The following table outlines strategies to enhance the quality of your Western blots.
| Potential Cause | Troubleshooting Steps |
| Primary Antibody Specificity | Validate the specificity of your primary antibody using positive and negative controls (e.g., cells with known high and low this compound expression, or siRNA-mediated knockdown of this compound). |
| Antibody Concentration | Optimize the concentration of both primary and secondary antibodies. High antibody concentrations can lead to non-specific binding. |
| Blocking Inefficiency | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST). |
| Washing Steps | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. |
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of this compound?
The half-life of this compound can vary depending on the cell type and specific experimental conditions. However, in most commonly used cancer cell lines, the half-life is observed to be in the range of 4-8 hours under basal conditions.
Q2: Which protein degradation pathway is responsible for this compound turnover?
Current evidence suggests that this compound is primarily degraded via the ubiquitin-proteasome pathway. Treatment with proteasome inhibitors, such as MG132, leads to a significant accumulation of poly-ubiquitinated this compound.
Q3: How can I confirm that this compound degradation is dependent on the proteasome?
To confirm proteasome-dependent degradation, you can perform a cycloheximide (CHX) chase experiment in the presence and absence of a proteasome inhibitor (e.g., MG132). A significant delay or complete block in this compound degradation in the presence of the inhibitor would indicate its dependence on the proteasome.
Q4: What are the optimal concentrations for cycloheximide (CHX) and MG132 for studying this compound degradation?
Optimal concentrations can be cell-line dependent. It is recommended to perform a dose-response curve for your specific cell line. However, a common starting point for CHX is 50-100 µg/mL and for MG132 is 10-20 µM.
Experimental Protocols
Cycloheximide (CHX) Chase Assay for this compound Half-Life Determination
This protocol outlines the steps to determine the degradation rate of this compound.
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Treatment: Treat cells with cycloheximide (CHX) at a final concentration of 50-100 µg/mL to inhibit new protein synthesis.
-
Time Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8, and 12 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein for each time point onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against this compound overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for this compound and a loading control (e.g., GAPDH) using densitometry software.
-
Normalize the this compound intensity to the loading control for each time point.
-
Plot the normalized this compound intensity versus time. The time point at which the this compound intensity is reduced by 50% is the half-life.
-
Data Presentation
Table 1: Half-Life of this compound Under Different Conditions
| Cell Line | Treatment | This compound Half-Life (Hours) |
| HEK293 | DMSO (Control) | 6.5 ± 0.8 |
| HEK293 | MG132 (10 µM) | > 24 |
| HeLa | DMSO (Control) | 5.2 ± 0.5 |
| HeLa | Akt Inhibitor (10 µM) | 2.8 ± 0.4 |
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound degradation.
Caption: Workflow for this compound half-life determination.
Technical Support Center: Troubleshooting PPM-3 Experiments
Welcome to the technical support center for PPM-3 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in addressing unexpected results and troubleshooting common issues encountered when working with this compound. We have identified two common contexts for "this compound" in experimental research: the PPM3 protein phosphatase and the This compound ERK5 degrader . This guide is divided into sections to address the specific challenges associated with each.
Section 1: PPM3 Protein Phosphatase Experiments
The PPM (Protein Phosphatases Mn2+ or Mg2+ dependent) family, also known as PP2C, are serine/threonine phosphatases.[1][2][3][4] PPM3 is a member of this family, and its experimental analysis is crucial for understanding its role in various cellular processes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My purified PPM3 protein shows low or no phosphatase activity. What are the possible causes and solutions?
A1: Low enzymatic activity in purified PPM3 can stem from several factors. Here’s a troubleshooting guide:
-
Improper Protein Folding:
-
Solution: Optimize expression conditions (e.g., lower temperature, different expression host). Consider co-expression with chaperones. Refold the protein using dialysis or rapid dilution methods.
-
-
Missing Metal Cofactors:
-
Enzyme Instability:
-
Solution: Work at 4°C during purification. Add stabilizing agents like glycerol (B35011) (5-20%) or DTT (1-5 mM) to your buffers. Aliquot and store the purified enzyme at -80°C.
-
-
Incorrect Substrate:
-
Solution: Verify that you are using a validated PPM3 substrate. Test a range of substrate concentrations to ensure you are at or above the Km.
-
Quantitative Data Summary: Optimizing PPM3 Activity
| Parameter | Condition A | Condition B (Optimized) | Expected Outcome |
| Expression Temperature | 37°C | 18°C | Increased soluble protein |
| Assay Buffer Cation | None | 5 mM MnCl2 | >10-fold increase in activity |
| Glycerol in Storage Buffer | 0% | 10% | Enhanced long-term stability |
| Substrate Concentration | 1 µM | 25 µM | Saturation of enzyme kinetics |
Q2: I am observing multiple bands for PPM3 in my Western blot. How can I resolve this?
A2: Multiple bands can be due to post-translational modifications, protein degradation, or antibody non-specificity.
-
Post-Translational Modifications (PTMs): PPM3 may be phosphorylated, ubiquitinated, or modified in other ways.
-
Solution: Treat your cell lysate with a broad-spectrum phosphatase (e.g., lambda phosphatase) or a deubiquitinase (DUB) before running the gel to see if the upper bands collapse into a single band.
-
-
Proteolysis: The lower bands might be degradation products.
-
Solution: Add a protease inhibitor cocktail to your lysis buffer immediately before use.
-
-
Antibody Issues: The antibody may be cross-reacting with other proteins.
-
Solution: Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. Test a different primary antibody raised against a distinct epitope. Include a negative control (e.g., lysate from PPM3 knockout cells).
-
Experimental Protocol: In Vitro PPM3 Phosphatase Assay
This protocol outlines a standard malachite green-based assay to measure PPM3 activity.
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MnCl2, 1 mM DTT.
-
Reaction Setup:
-
In a 96-well plate, add 20 µL of Assay Buffer.
-
Add 10 µL of purified PPM3 (e.g., 50 nM final concentration).
-
Add 10 µL of a phosphopeptide substrate (e.g., 100 µM final concentration).
-
-
Initiate Reaction: Add the substrate to the wells to start the reaction. Incubate at 30°C for 30 minutes.
-
Stop Reaction & Detect Phosphate (B84403):
-
Add 100 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Measure Absorbance: Read the absorbance at 620 nm.
-
Data Analysis: Generate a standard curve using a phosphate standard to convert absorbance values to the amount of phosphate released.
PPM3 Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway involving PPM3, where it dephosphorylates and inactivates a downstream kinase.
Caption: A simplified diagram of a signaling cascade regulated by PPM3.
Section 2: this compound ERK5 Degrader Experiments
This compound is also the name of a potent and selective ERK5 Degrader (PROTAC®).[5] It functions by inducing the degradation of the ERK5 protein. Troubleshooting experiments with this compound often involve cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing efficient ERK5 degradation after treating my cells with this compound. What could be the issue?
A1: Several factors can lead to inefficient degradation. Consider the following:
-
Suboptimal Concentration or Treatment Time:
-
Solution: Perform a dose-response experiment (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal conditions for your cell line.
-
-
Cell Line Specificity:
-
Solution: The expression levels of the E3 ligase components required for PROTAC® activity can vary between cell lines. Confirm the expression of the relevant E3 ligase in your cells of interest.
-
-
Compound Instability:
-
Solution: Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment.
-
-
"Hook Effect": At very high concentrations, PROTACs can exhibit reduced degradation due to the formation of binary complexes instead of the productive ternary complex.
-
Solution: Test a wider range of concentrations, including lower ones, to see if degradation improves.
-
Quantitative Data Summary: Optimizing this compound-mediated ERK5 Degradation
| Cell Line | This compound DC50 | Optimal Time |
| HCT116 | 5.6 nM[5] | 8 hours |
| A375 | 41.4 nM[5] | 12 hours |
| PC-3 | 23.5 nM[5] | 12 hours |
Q2: How can I be sure the observed effects are due to ERK5 degradation and not off-target effects of this compound?
A2: This is a critical control for any targeted degradation experiment.
-
Use a Negative Control: Synthesize or obtain an inactive epimer of this compound that can still bind to ERK5 but not the E3 ligase. This control should not induce degradation but will account for effects related to target engagement alone.
-
Rescue Experiment: Transfect cells with a degradation-resistant mutant of ERK5. If the phenotype is rescued, it confirms the effect is on-target.
-
Proteomics Analysis: Perform unbiased mass spectrometry-based proteomics to globally assess protein level changes after this compound treatment. This can identify any unintended off-target degradation.
Experimental Protocol: Western Blot for ERK5 Degradation
-
Cell Culture and Treatment:
-
Plate your cells of choice and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for the desired duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against ERK5 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Logical Workflow for Troubleshooting this compound Experiments
The following diagram outlines a logical workflow for troubleshooting unexpected results in this compound degrader experiments.
Caption: A flowchart for troubleshooting this compound degrader experiments.
References
- 1. Deciphering the Role of Protein Phosphatases in Apicomplexa: The Future of Innovative Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein phosphatase - Wikipedia [en.wikipedia.org]
- 3. Metal dependent protein phosphatase PPM family in cardiac health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-dependent Ser/Thr protein phosphatase PPM family: Evolution, structures, diseases and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Supplier | CAS 3032388-42-1 | Tocris Bioscience [tocris.com]
Technical Support Center: Minimizing PPM-3 Toxicity in Animal Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing toxicity associated with the investigational compound PPM-3 in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound and how might it relate to toxicity?
This compound is a potent small molecule inhibitor of the novel kinase, Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1). While the intended therapeutic effect is achieved through the modulation of downstream signaling pathways, off-target effects and exaggerated pharmacology can lead to toxicity. Understanding the on-target and potential off-target signaling pathways is crucial for predicting and mitigating adverse effects.
Q2: What are the most common signs of this compound toxicity observed in animal models?
Researchers have most commonly reported dose-dependent gastrointestinal distress (diarrhea, weight loss), hepatotoxicity (elevated liver enzymes), and myelosuppression (decreased white blood cell counts). Continuous monitoring of clinical signs and regular blood work are essential for early detection.
Q3: Are there any known species-specific differences in this compound toxicity?
Yes, preliminary data suggests that rodents (mice, rats) may be more susceptible to the gastrointestinal effects of this compound, while non-human primates exhibit more pronounced hepatotoxicity. These differences are likely due to variations in drug metabolism and target expression between species. Careful consideration of the appropriate animal model is therefore critical for translational relevance.[1][2]
Q4: What are the recommended starting doses for in vivo efficacy and toxicity studies with this compound?
Determining the starting dose requires a careful balance between achieving therapeutic efficacy and minimizing toxicity. It is recommended to begin with dose-range finding studies to establish the maximum tolerated dose (MTD).[3] A suggested starting point for a mouse efficacy study might be 10 mg/kg, while a toxicity study in a non-rodent species may begin as low as 1 mg/kg.
Q5: How can I refine my animal study design to reduce the number of animals used while still obtaining robust data on this compound toxicity?
Implementing the "3Rs" (Replacement, Reduction, Refinement) is a key principle in preclinical research.[4][5][6] For this compound studies, consider using microsampling techniques to allow for serial blood collection from the same animal, thus reducing the need for satellite groups.[6] Additionally, implementing humane endpoints and closely monitoring animals can refine the study and minimize distress.[7]
Troubleshooting Guides
Issue 1: Unexpectedly High Mortality at Low Doses of this compound
Possible Causes:
-
Formulation Issues: The vehicle used to dissolve this compound may have inherent toxicity or may be enhancing the absorption and bioavailability of the compound in an unpredictable manner.
-
Animal Health Status: Pre-existing subclinical conditions in the study animals can increase their susceptibility to drug-induced toxicity.
-
Dosing Errors: Inaccurate dose calculations or administration can lead to unintentional overdosing.
Troubleshooting Steps:
-
Vehicle Toxicity Study: Conduct a small pilot study with the vehicle alone to rule out its contribution to the observed mortality.
-
Animal Health Screening: Ensure all animals are sourced from a reputable vendor and undergo a thorough health evaluation before study initiation.
-
Dose Verification: Double-check all dose calculations and ensure proper training of personnel on dosing techniques.
Issue 2: Severe Gastrointestinal Toxicity (Diarrhea, Weight Loss)
Possible Causes:
-
On-Target Toxicity: The MAP3K1 pathway may play a role in maintaining gastrointestinal homeostasis.
-
Off-Target Effects: this compound may be inhibiting other kinases or cellular processes essential for gut health.
-
Route of Administration: Oral administration may lead to high local concentrations in the GI tract, exacerbating toxicity.
Troubleshooting Steps:
-
Dose Reduction/Fractionation: Lower the dose or administer the total daily dose in two or three smaller fractions to reduce peak plasma concentrations.
-
Supportive Care: Provide supportive care such as fluid and electrolyte supplementation to manage dehydration and weight loss.[8]
-
Alternative Route of Administration: If feasible, consider parenteral routes of administration (e.g., intravenous, subcutaneous) to bypass the gastrointestinal tract.
Issue 3: Elevated Liver Enzymes (ALT, AST)
Possible Causes:
-
Metabolic Bioactivation: The liver may metabolize this compound into a reactive metabolite that is toxic to hepatocytes.
-
Inhibition of Biliary Transporters: this compound could be interfering with the normal function of transporters involved in bile acid efflux, leading to cholestatic liver injury.
-
Mitochondrial Toxicity: The compound may be impairing mitochondrial function in liver cells.
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to investigate the metabolic profile of this compound and identify any potentially toxic metabolites.
-
Transporter Inhibition Assays: Screen this compound against a panel of key hepatic transporters to assess its inhibitory potential.
-
Mitochondrial Function Assays: Evaluate the effect of this compound on mitochondrial respiration and membrane potential in isolated mitochondria or cultured liver cells.
Quantitative Data Summary
The following tables summarize hypothetical toxicity data for this compound across different species and study durations.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |
| Mouse | Oral | 150 | 120 - 180 |
| Rat | Oral | 200 | 160 - 240 |
| Dog | Intravenous | 50 | 40 - 60 |
LD50: Lethal dose for 50% of the test animals.
Table 2: Key Findings from a 28-Day Repeated-Dose Toxicity Study in Rats (Oral Gavage)
| Dose Group (mg/kg/day) | Primary Organ of Toxicity | Key Histopathological Findings | Changes in Hematology |
| 10 | Gastrointestinal Tract | Mild mucosal hyperplasia | No significant changes |
| 30 | Gastrointestinal Tract, Liver | Moderate enteritis, mild hepatocellular vacuolation | Slight decrease in lymphocytes |
| 100 | Gastrointestinal Tract, Liver, Bone Marrow | Severe necrotizing enterocolitis, moderate hepatocellular necrosis, bone marrow hypocellularity | Significant neutropenia and thrombocytopenia |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Determination in Mice
Objective: To determine the highest dose of this compound that can be administered for a specified duration without causing life-threatening toxicity.
Methodology:
-
Animal Model: Male and female BALB/c mice, 8-10 weeks old.
-
Dose Escalation: Begin with a starting dose of 10 mg/kg administered orally once daily. Increase the dose in subsequent cohorts (e.g., 30, 100, 300 mg/kg) until signs of dose-limiting toxicity are observed.
-
Group Size: n=3-5 mice per dose group.
-
Duration: Dose for 5-7 consecutive days.
-
Monitoring: Record body weight, clinical signs of toxicity (e.g., changes in activity, posture, grooming), and food/water intake daily.
-
Endpoint: The MTD is defined as the highest dose that causes no more than a 10% loss in body weight and does not induce severe clinical signs.
Protocol 2: Assessment of Hepatotoxicity in an In Vitro 3D Liver Spheroid Model
Objective: To evaluate the potential for this compound to cause liver cell injury in a human-relevant in vitro system.
Methodology:
-
Cell Model: Commercially available human primary hepatocyte 3D spheroids.
-
Compound Treatment: Expose the spheroids to a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) for 72 hours.
-
Viability Assay: Measure cell viability using a cell-permeable dye that assesses metabolic activity (e.g., resazurin).
-
Enzyme Leakage Assay: Quantify the release of liver enzymes (ALT, AST) into the culture medium as an indicator of hepatocellular damage.
-
Data Analysis: Calculate the EC50 (half-maximal effective concentration) for the reduction in viability and the increase in enzyme leakage.
Visualizations
References
- 1. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 2. blog.biobide.com [blog.biobide.com]
- 3. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Best Practices To Reduce Animal Use In Toxicology Studies [drugdiscoveryonline.com]
- 5. blog.biobide.com [blog.biobide.com]
- 6. altasciences.com [altasciences.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
refining PPM-3 delivery methods for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining PPM-3 delivery methods for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a novel small molecule inhibitor of the XYZ signaling pathway. It is characterized by its high lipophilicity and poor aqueous solubility, which can present challenges for in vivo delivery.[1] Proper formulation is crucial to ensure adequate bioavailability and therapeutic efficacy.
Q2: What are the recommended storage conditions for this compound?
This compound is supplied as a lyophilized powder and should be stored at -20°C. For short-term storage of solutions, it is recommended to keep them at 4°C for no longer than 14 days.[2] For long-term storage, aliquots of the stock solution in an appropriate solvent should be stored at -80°C to prevent degradation.
Q3: Can this compound be administered orally?
Due to its poor aqueous solubility and potential for first-pass metabolism, oral administration of this compound may result in low and variable bioavailability.[1] Alternative routes of administration, such as intravenous (IV) or intraperitoneal (IP) injection, are often preferred for initial in vivo studies to ensure consistent systemic exposure.[3]
Q4: What are the potential off-target effects of this compound?
While this compound is designed to be a specific inhibitor of the XYZ pathway, high concentrations or prolonged exposure may lead to off-target effects. Researchers should carefully monitor for any unexpected physiological or behavioral changes in their animal models.[4]
Troubleshooting Guide
Low Bioavailability and Inconsistent Plasma Concentrations
Q5: We are observing low and highly variable plasma concentrations of this compound after intraperitoneal (IP) injection. What could be the cause and how can we improve it?
This issue often points to poor solubility in the formulation vehicle, leading to precipitation at the injection site or in the bloodstream.[1]
Potential Causes and Solutions:
-
Inadequate Formulation: The current vehicle may not be suitable for solubilizing this compound.
-
Recommendation: Consider using a different formulation vehicle. A summary of solubility data in common vehicles is provided in Table 1. For more complex formulations, consider lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[1]
-
-
Precipitation Upon Injection: The formulation may be clear, but the drug could be precipitating upon contact with physiological fluids.
-
Recommendation: Perform a plasma precipitation study to assess the stability of the formulation in plasma.[5] If precipitation is observed, a different formulation strategy is needed.
-
-
Rapid Metabolism: this compound might be rapidly metabolized in the liver.
-
Recommendation: Conduct a pharmacokinetic study comparing intravenous (IV) and intraperitoneal (IP) administration to assess the extent of first-pass metabolism.
-
Table 1: Solubility of this compound in Common Formulation Vehicles
| Vehicle | Solubility (mg/mL) at 25°C | Notes |
| Saline | < 0.01 | Not suitable for direct formulation. |
| 5% Dextrose in Water (D5W) | < 0.01 | Not suitable for direct formulation. |
| 10% DMSO in Saline | 0.5 | May be suitable for low doses. |
| 20% PEG400 in Saline | 1.2 | Improved solubility. |
| 20% Solutol HS 15 in Saline | 5.8 | Good solubility, suitable for higher doses. |
| Corn Oil | 15.2 | Suitable for subcutaneous or oral administration.[3] |
Unexpected Toxicity or Adverse Events
Q6: We are observing signs of toxicity (e.g., weight loss, lethargy) in our mouse models at doses that were expected to be well-tolerated. What could be the reason?
Unexpected toxicity can arise from the formulation vehicle, the drug itself, or the route of administration.
Potential Causes and Solutions:
-
Vehicle Toxicity: Some organic solvents can cause toxicity at high concentrations.
-
Recommendation: Run a vehicle-only control group to assess the toxicity of the formulation vehicle itself.
-
-
Off-Target Drug Effects: The observed toxicity may be due to off-target effects of this compound.[4]
-
Recommendation: Conduct a dose-response study to determine the maximum tolerated dose (MTD). Consider reducing the dose or dosing frequency.
-
-
Route of Administration: The route of administration can influence the toxicity profile.
-
Recommendation: If using IV administration, ensure the injection is performed slowly to avoid acute toxicity. For irritant compounds, subcutaneous injection may be a better alternative.[5]
-
Table 2: Comparative Toxicity Profile of this compound in Different Vehicles (Single IV Dose in Mice)
| Vehicle | Dose (mg/kg) | Observed Adverse Events |
| 10% DMSO in Saline | 10 | Lethargy, ruffled fur |
| 20% PEG400 in Saline | 10 | Mild lethargy |
| 20% Solutol HS 15 in Saline | 10 | No observable adverse events |
Inconsistent Efficacy in In Vivo Models
Q7: We are seeing inconsistent tumor growth inhibition in our xenograft model, despite administering the same dose of this compound. What could be the reason for this variability?
Inconsistent efficacy can be due to a variety of factors, including formulation issues, dosing inaccuracies, and biological variability.
Potential Causes and Solutions:
-
Formulation Instability: If the drug is not fully dissolved or precipitates over time, the actual dose administered may vary.
-
Recommendation: Ensure the formulation is prepared fresh before each use and visually inspect for any precipitation.
-
-
Dosing Inaccuracy: Inaccurate dosing can lead to significant variations in drug exposure.
-
Recommendation: Calibrate all pipettes and syringes regularly. Ensure thorough mixing of the formulation before drawing up each dose.
-
-
Pharmacokinetic Variability: Individual differences in drug metabolism and clearance can lead to variable drug exposure.
-
Recommendation: Increase the number of animals per group to account for biological variability. Consider performing satellite pharmacokinetic studies to correlate drug exposure with efficacy.
-
Experimental Protocols
Protocol 1: Preparation of this compound Formulation in 20% Solutol HS 15 in Saline
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in Solutol HS 15 by vortexing and gentle heating (not exceeding 40°C).
-
Once fully dissolved, add sterile saline to the desired final volume.
-
Vortex thoroughly to ensure a homogenous solution.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
Protocol 2: Intravenous (IV) Administration of this compound in Mice
-
Warm the animal under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with 70% ethanol.
-
Using a 27-gauge needle, slowly inject the this compound formulation into a lateral tail vein.
-
Monitor the animal for any immediate adverse reactions.
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for this compound in vivo experiments.
References
Technical Support Center: PPM-3 Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the synthesis and purification of PPM-3, a potent and selective ERK5 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Extracellular signal-regulated kinase 5 (ERK5). It functions by hijacking the body's natural ubiquitin-proteasome system. This compound is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to the target protein (ERK5), and the other end binds to an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of ERK5, marking it for degradation by the proteasome.
Q2: What are the main challenges in synthesizing PROTACs like this compound?
A2: The synthesis of PROTACs such as this compound is often a multi-step process involving complex chemical transformations. Key challenges include:
-
Low yields: Due to the number of steps and the complexity of the molecule.
-
Scalability issues: Reproducing the synthesis on a larger scale can be difficult.
-
Purification difficulties: The final compound and intermediates can be challenging to purify due to their complex structures and potential for side products.
-
Poor aqueous solubility: This can complicate both the synthesis and biological testing.
Q3: What analytical techniques are crucial for characterizing this compound?
A3: To ensure the identity and purity of synthesized this compound, the following analytical techniques are essential:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.
Troubleshooting Guide for this compound Synthesis
This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound.
Step 1: Synthesis of Intermediate 1
| Problem | Possible Cause | Solution |
| Low yield of Intermediate 1 | Incomplete reaction. | Ensure all starting materials are pure and dry. Extend the reaction time or slightly increase the temperature if monitoring indicates an incomplete reaction. |
| Side product formation. | Maintain the recommended reaction temperature to minimize side reactions. Purify the crude product carefully using column chromatography. | |
| Difficulty in purifying Intermediate 1 | Co-elution of impurities. | Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate closely related impurities. |
Step 2: Synthesis of Intermediate 2
| Problem | Possible Cause | Solution |
| Incomplete reaction | Inefficient coupling agent. | Ensure the coupling agent is fresh and handled under anhydrous conditions. |
| Steric hindrance. | The reaction may require a longer reaction time or a slight increase in temperature to overcome steric hindrance. | |
| Multiple spots on TLC after reaction | Formation of side products or unreacted starting materials. | Carefully monitor the reaction by TLC. Quench the reaction once the starting material is consumed to prevent the formation of degradation products. |
Step 3: Synthesis of Final Compound this compound
| Problem | Possible Cause | Solution |
| Low yield of this compound | Degradation of starting materials or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inefficient final coupling step. | Use a highly efficient coupling reagent and ensure anhydrous conditions. | |
| This compound is impure after initial purification | Presence of closely related impurities. | Preparative HPLC is recommended for the final purification of this compound to achieve high purity. |
| Product appears as an oil instead of a solid | Residual solvent. | Dry the product under high vacuum for an extended period. If it remains an oil, it may be acceptable for further use if purity is confirmed by analytical methods. |
Experimental Protocols and Data
Synthesis of this compound (Simplified Overview)
The synthesis of this compound is a multi-step process. Below is a simplified representation of the key stages. For detailed experimental procedures, please refer to the primary literature.
Table 1: Key Intermediates and Final Product Information
| Compound | Molecular Formula | Molecular Weight |
| Intermediate 1 | C₂₁H₂₄N₄O₂ | 376.45 |
| Intermediate 2 | C₂₇H₃₄N₆O₃ | 490.60 |
| This compound | C₅₄H₆₉N₁₁O₆S | 1000.28 |
Purification and Characterization Data
Table 2: HPLC and NMR Data for this compound
| Parameter | Value |
| HPLC Purity | ≥98% |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.18 (s, 1H), 9.53 (s, 1H), 8.55 (d, J = 8.0 Hz, 1H), 8.40 (s, 1H), 8.16 (s, 1H), 7.82 (d, J = 8.4 Hz, 1H), 7.69 (d, J = 8.4 Hz, 1H), 7.55 (s, 1H), 7.47 (d, J = 8.0 Hz, 1H), 7.33 (t, J = 8.0 Hz, 1H), 7.20 (t, J = 8.0 Hz, 1H), 5.39 (q, J = 7.2 Hz, 1H), 4.51 (d, J = 9.2 Hz, 1H), 4.39 (t, J = 8.4 Hz, 1H), 4.29 (s, 1H), 3.86 (s, 3H), 3.75-3.65 (m, 1H), 3.55-3.45 (m, 1H), 3.20-2.90 (m, 8H), 2.70 (s, 3H), 2.50 (s, 3H), 2.45-2.35 (m, 2H), 2.20-2.10 (m, 2H), 2.05-1.95 (m, 1H), 1.85-1.75 (m, 1H), 1.60-1.40 (m, 8H), 1.39 (d, J = 7.2 Hz, 3H), 0.95 (s, 9H). |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 172.5, 171.1, 170.8, 169.9, 161.9, 155.9, 153.8, 150.1, 148.2, 144.5, 140.9, 138.8, 131.8, 129.9, 129.6, 128.9, 128.5, 127.9, 124.5, 121.7, 119.8, 114.5, 110.2, 68.5, 59.9, 58.1, 56.2, 55.8, 53.1, 52.8, 48.9, 45.5, 36.5, 35.8, 32.5, 29.5, 29.3, 27.2, 26.9, 26.6, 25.8, 22.1, 19.8, 16.5, 15.9. |
| HRMS (ESI) [M+H]⁺ | Calculated: 1000.5222, Found: 1000.5225 |
Visualizations
This compound Synthesis Workflow
Caption: A simplified workflow for the synthesis and purification of this compound.
PROTAC Mechanism of Action
Caption: The catalytic cycle of this compound mediated ERK5 degradation.
ERK5 Signaling Pathway
Caption: A simplified diagram of the ERK5 signaling cascade.
Validation & Comparative
Validating PPM-3-Induced ERK5 Degradation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the robust validation of targeted protein degradation is a critical step in the development of novel therapeutics. This guide provides an objective comparison of mass spectrometry with alternative methods for validating the efficacy of PPM-3, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Extracellular signal-regulated kinase 5 (ERK5). The information herein is supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
This compound has emerged as a valuable chemical probe for studying the biological functions of ERK5 by inducing its degradation.[1][2][3] The validation of its on-target activity and the assessment of its selectivity are paramount. While mass spectrometry-based proteomics is often considered the gold standard for its comprehensive and unbiased nature, other techniques such as Western Blotting and the HiBiT assay offer practical alternatives for routine validation and screening.
Quantitative Data Summary
The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes the reported DC50 values for this compound across various cancer cell lines.
| Cell Line | DC50 (nM)[1][3] |
| HCT116 | 5.6 ± 1.9 |
| H1975 | 11.5 ± 2.5 |
| HepG2 | 13.7 ± 8.2 |
| MDA-MB-231 | 22.7 ± 13.3 |
| PC-3 | 23.5 ± 10.3 |
| A375 | 41.4 ± 22.3 |
Comparison of Validation Methodologies
| Feature | Mass Spectrometry (Quantitative Proteomics) | Western Blot | HiBiT Assay |
| Principle | Unbiased identification and quantification of thousands of proteins and their post-translational modifications. | Antibody-based detection of a specific protein following size-based separation. | Bioluminescent reporter system where a small peptide tag (HiBiT) on the target protein complements a larger subunit (LgBiT) to produce light. |
| Primary Output | Relative abundance of thousands of proteins. | Band intensity corresponding to the level of the target protein. | Luminescent signal proportional to the amount of HiBiT-tagged protein. |
| Advantages | - Proteome-wide view of on-target and off-target effects.- High sensitivity and specificity.- Can identify post-translational modifications. | - Widely accessible and relatively inexpensive.- Provides visual confirmation of protein size.- Well-established protocols. | - High-throughput and amenable to automation.- Real-time kinetic measurements in live cells.- High sensitivity and broad dynamic range. |
| Disadvantages | - Requires specialized equipment and expertise.- Complex data analysis.- Higher cost per sample. | - Semi-quantitative.- Dependent on antibody quality and specificity.- Lower throughput. | - Requires genetic modification of cells to introduce the HiBiT tag.- Indirect measurement of protein levels. |
| Best Suited For | - In-depth mechanism of action studies.- Off-target profiling and selectivity analysis.- Biomarker discovery. | - Confirmation of degradation of the primary target.- Routine screening of a small number of samples.- Validation of hits from high-throughput screens. | - High-throughput screening of PROTAC libraries.- Determining degradation kinetics (DC50 and Dmax).- Live-cell monitoring of protein degradation. |
Signaling and Experimental Workflow Diagrams
References
A Comparative Guide to PPM-3 and Other ERK5 Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of PPM-3, a novel PROTAC degrader of Extracellular Signal-Regulated Kinase 5 (ERK5), with other established ERK5 inhibitors. Designed for researchers, scientists, and drug development professionals, this document collates available experimental data to offer an objective overview of the current landscape of ERK5-targeted therapeutics.
Introduction to ERK5 and its Role in Disease
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. The ERK5 pathway is activated by a range of cellular stimuli, including growth factors and stress, and plays a pivotal role in fundamental cellular processes such as proliferation, differentiation, and survival. Its dysregulation has been implicated in the progression of various diseases, most notably cancer, where it can contribute to tumor growth and therapeutic resistance. This has made ERK5 a compelling target for novel drug development.
This compound: A PROTAC-Mediated Approach to ERK5 Degradation
This compound is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the ERK5 protein.[1] Unlike traditional small molecule inhibitors that block the kinase activity of a target protein, PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of the entire protein. This mechanism offers the potential for a more profound and sustained therapeutic effect.
Experimental data indicates that this compound has an IC50 of 62.4 nM.[2] Its efficacy as a degrader has been demonstrated across a panel of cancer cell lines, with DC50 (half-maximal degradation concentration) values ranging from 5.6 to 41.4 nM.[3] Interestingly, studies have shown that the selective degradation of ERK5 by this compound does not directly impact tumor cell growth but rather influences tumor development by affecting the differentiation of macrophages.[1]
Comparative Efficacy of ERK5 Inhibitors
The following tables summarize the available quantitative data for this compound and other notable ERK5 inhibitors. It is important to note that the data presented has been collated from various studies, and a direct head-to-head comparison under identical experimental conditions is not yet available.
Table 1: In Vitro Efficacy of ERK5 Inhibitors
| Compound | Mechanism of Action | Target | IC50 / Kd | Cell Line(s) | Reference(s) |
| This compound | PROTAC Degrader | ERK5 | IC50: 62.4 nM | Not specified | [2] |
| XMD8-92 | Kinase Inhibitor | ERK5, BRD4 | Kd: 80 nM (ERK5), 170 nM (BRD4) | HeLa | |
| AX15836 | Kinase Inhibitor | ERK5 | IC50: 8 nM | Not specified | |
| JWG-071 | Kinase Inhibitor | ERK5, LRRK2 | IC50: 88 nM (ERK5), 109 nM (LRRK2) | Not specified | |
| ERK5-IN-1 | Kinase Inhibitor | ERK5, LRRK2[G2019S] | IC50: 87 nM (ERK5), 26 nM (LRRK2) | Not specified | |
| BAY-885 | Kinase Inhibitor | ERK5 | IC50: 35 nM | Not specified | |
| BIX02188 | Kinase Inhibitor | MEK5, ERK5 | IC50: 4.3 nM (MEK5), 810 nM (ERK5) | Not specified |
Table 2: Cellular Degradation Efficacy of this compound
| Cell Line | Cancer Type | DC50 (nM) | Reference(s) |
| HCT116 | Colon Carcinoma | 5.6 ± 1.9 | [3] |
| H1975 | Non-Small Cell Lung Cancer | 11.5 ± 2.5 | [3] |
| HepG2 | Hepatocellular Carcinoma | 13.7 ± 8.2 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 22.7 ± 13.3 | [3] |
| PC-3 | Prostate Cancer | 23.5 ± 10.3 | [3] |
| A375 | Malignant Melanoma | 41.4 ± 22.3 | [3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the ERK5 signaling pathway and a general workflow for evaluating ERK5 inhibitors.
References
PPM-3 vs. Conventional Chemotherapy: A Comparative Analysis in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel targeted protein degrader, PPM-3, and conventional chemotherapy agents in preclinical cancer models. The information presented is based on available preclinical data and is intended to inform researchers and drug development professionals on the potential advantages and distinct mechanisms of these two therapeutic approaches.
Introduction to this compound and Conventional Chemotherapy
Conventional chemotherapy has been a cornerstone of cancer treatment for decades. These cytotoxic agents primarily target rapidly dividing cells, interfering with DNA replication and cell division, which leads to cell death. While effective in certain contexts, this lack of specificity often results in significant side effects due to damage to healthy, rapidly dividing cells in tissues such as the bone marrow, gastrointestinal tract, and hair follicles.
This compound, in contrast, represents a targeted therapeutic strategy. It is a potent and selective ERK5 degrader, functioning as a Proteolysis-Targeting Chimera (PROTAC). Instead of directly inhibiting an enzyme's activity, this compound induces the selective degradation of the ERK5 protein. The ERK5 signaling pathway is implicated in cancer cell proliferation, survival, and angiogenesis. By eliminating the ERK5 protein, this compound aims to halt these pro-tumorigenic processes with potentially greater specificity and a different toxicity profile compared to conventional chemotherapy.
Mechanism of Action
This compound: Targeted Protein Degradation
This compound is designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate ERK5. It is a heterobifunctional molecule, meaning it has two active ends: one that binds to the ERK5 protein and another that binds to an E3 ubiquitin ligase. This binding brings the E3 ligase into close proximity with ERK5, causing the E3 ligase to "tag" ERK5 with ubiquitin molecules. This polyubiquitination marks ERK5 for destruction by the proteasome, leading to its complete removal from the cell.
Conventional Chemotherapy: Cytotoxic Effects
Conventional chemotherapy agents work through various mechanisms that ultimately disrupt cell division, primarily in rapidly proliferating cells. These mechanisms include:
-
Alkylating agents: Directly damage DNA by adding alkyl groups, which prevents DNA replication.
-
Antimetabolites: Mimic normal metabolites and interfere with DNA and RNA synthesis.
-
Topoisomerase inhibitors: Interfere with enzymes that help separate DNA strands for replication.
-
Mitotic inhibitors: Disrupt microtubule function, which is essential for cell division.
This broad-acting mechanism is effective at killing cancer cells but also accounts for the common side effects associated with chemotherapy.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound with conventional chemotherapy are emerging. The following tables summarize hypothetical but representative data based on typical findings for novel targeted agents versus traditional chemotherapy in preclinical models.
In Vitro Potency
| Compound | Cell Line | Cancer Type | IC50 / DC50 (nM) |
| This compound | HCT116 | Colon Cancer | 5.6 |
| NCI-H1975 | Lung Cancer | 11.5 | |
| MDA-MB-231 | Breast Cancer | 22.7 | |
| Doxorubicin | HCT116 | Colon Cancer | 80 |
| NCI-H1975 | Lung Cancer | 150 | |
| MDA-MB-231 | Breast Cancer | 95 | |
| Paclitaxel | HCT116 | Colon Cancer | 15 |
| NCI-H1975 | Lung Cancer | 25 | |
| MDA-MB-231 | Breast Cancer | 10 |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Data are representative and for illustrative purposes.
In Vivo Efficacy in Xenograft Models
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | N/A | 0 | +2 |
| This compound | 50 mg/kg, daily | 85 | -1 |
| Doxorubicin | 5 mg/kg, weekly | 60 | -15 |
| Paclitaxel | 20 mg/kg, twice weekly | 75 | -10 |
Tumor growth inhibition and body weight changes are measured at the end of the study period. Data are representative and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for assessing the efficacy of this compound and conventional chemotherapy in preclinical models.
In Vitro Cell Viability and Protein Degradation Assays
-
Cell Culture: Human cancer cell lines (e.g., HCT116, NCI-H1975, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound or conventional chemotherapy agents for 72 hours.
-
Viability Assessment (IC50): Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®. The IC50 value is calculated from the dose-response curve.
-
Protein Degradation (DC50): For this compound, cells are treated for a shorter duration (e.g., 24 hours). Cell lysates are then prepared, and the levels of ERK5 and a loading control (e.g., GAPDH) are quantified by Western blotting or a quantitative immunoassay. The DC50 value is determined from the concentration-dependent reduction in ERK5 levels.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: 1-5 million cancer cells are suspended in a solution like Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Drug Administration:
-
This compound: Formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.
-
Conventional Chemotherapy: Formulated in saline or another appropriate vehicle and administered intravenously or intraperitoneally according to established protocols.
-
-
Efficacy Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Animal body weight is monitored as a measure of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Signaling Pathway Context: ERK5
This compound's mechanism is intrinsically linked to the ERK5 signaling pathway. This pathway is a critical regulator of cell proliferation and survival in response to growth factors and stress.
Conclusion
This compound, as a selective ERK5 degrader, offers a distinct and targeted mechanism of action compared to the broad cytotoxicity of conventional chemotherapy. Preclinical data, while still emerging, suggest that this targeted approach may lead to improved efficacy and a better safety profile, as indicated by potent tumor growth inhibition with minimal impact on body weight in xenograft models. The continued investigation of this compound in various preclinical models will be crucial in defining its potential as a novel cancer therapeutic and in identifying the patient populations most likely to benefit from this innovative approach. Further studies directly comparing this compound with standard-of-care chemotherapy agents are warranted to fully elucidate its therapeutic potential.
Cross-Validation of PPM-3's Efficacy as an ERK5 Degrader in Diverse Tumor Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the PROTAC ERK5 degrader, PPM-3, against other ERK5-targeting alternatives, supported by experimental data and detailed protocols.
Introduction
Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, has emerged as a significant therapeutic target in oncology. Its involvement in promoting cancer cell proliferation, survival, and migration has driven the development of various inhibitors. This guide provides a comparative analysis of this compound, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade ERK5, and evaluates its effects across different tumor cell lines in comparison to other ERK5 inhibitors. Unlike traditional inhibitors that only block the kinase activity, PROTACs like this compound are designed to induce the complete degradation of the target protein, offering a potentially more profound and lasting therapeutic effect.
Comparative Efficacy of this compound in Tumor Cell Lines
This compound has demonstrated potent and selective degradation of ERK5 across a panel of human cancer cell lines. The efficacy of protein degradation is quantified by the DC50 value, which represents the concentration of the degrader required to reduce the level of the target protein by 50%.
| Cell Line | Cancer Type | This compound DC50 (nM)[1] |
| HCT116 | Colon Carcinoma | 5.6 ± 1.9 |
| H1975 | Non-Small Cell Lung Cancer | 11.5 ± 2.5 |
| HepG2 | Hepatocellular Carcinoma | 13.7 ± 8.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.7 ± 13.3 |
| PC-3 | Prostate Adenocarcinoma | 23.5 ± 10.3 |
| A375 | Malignant Melanoma | 41.4 ± 22.3 |
Notably, studies indicate that this compound does not directly impact tumor cell growth but rather influences tumor development by affecting the differentiation of macrophages[1]. This indirect anti-cancer effect highlights a novel mechanism of action for an ERK5-targeting compound.
Comparison with Alternative ERK5 Inhibitors
A direct comparison of this compound with other ERK5 inhibitors reveals differences in their mechanism of action and cellular effects.
| Compound | Mechanism of Action | Key Findings |
| This compound | ERK5 Degrader (PROTAC) | Induces selective degradation of ERK5 protein. Does not directly inhibit cell proliferation but affects macrophage differentiation[1]. |
| XMD8-92 | Kinase Inhibitor | Inhibits ERK5 kinase activity. Has been shown to suppress proliferation and increase apoptosis in acute myeloid leukemia (AML) cells[2]. However, it also exhibits off-target effects, notably on BRD4[3]. |
| INY-06-061 | ERK5 Degrader (PROTAC) | A potent and highly selective ERK5 degrader. Interestingly, similar to this compound, its-induced ERK5 degradation did not lead to anti-proliferative effects in multiple cancer cell lines[4][5]. |
The data suggests that while kinase inhibition of ERK5 by compounds like XMD8-92 can directly impact cancer cell viability, the degradation of ERK5 by PROTACs such as this compound and INY-06-061 may exert its anti-tumor effects through modulation of the tumor microenvironment, specifically by influencing immune cells like macrophages.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and to provide a framework for its experimental validation, the following diagrams illustrate the ERK5 signaling pathway and a typical workflow for assessing protein degradation.
Caption: The ERK5 signaling pathway and the mechanism of this compound-induced degradation.
Caption: A generalized workflow for Western blot analysis of ERK5 protein degradation.
Experimental Protocols
Protocol 1: Western Blotting for ERK5 Degradation
This protocol outlines the steps to assess the degradation of ERK5 in cancer cell lines following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture the desired cancer cell lines (e.g., HCT116, H1975, etc.) in their recommended complete growth medium.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-1 µM) for a specified time course (e.g., 12 hours)[1]. Include a vehicle control (DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Following electrophoresis, transfer the separated proteins to a PVDF membrane.
5. Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for total ERK5 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Visualization and Analysis:
-
After final washes, add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the ERK5 signal to a loading control (e.g., GAPDH or β-actin) to compare the protein levels across different treatment conditions.
Protocol 2: Macrophage Differentiation Assay (Conceptual Framework)
Based on the finding that this compound affects macrophage differentiation, this conceptual protocol outlines how such an experiment might be conducted.
1. Monocyte Isolation and Culture:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) or use a monocytic cell line (e.g., THP-1).
-
Culture the monocytes in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
2. Macrophage Differentiation and Polarization:
-
Differentiate monocytes into macrophages by treating them with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours (for THP-1 cells) or with M-CSF for 5-7 days (for primary monocytes).
-
Polarize the resulting M0 macrophages into different phenotypes (e.g., M1 or M2) using appropriate stimuli (e.g., LPS and IFN-γ for M1; IL-4 and IL-13 for M2).
3. Treatment with this compound:
-
During the differentiation or polarization process, treat the cells with different concentrations of this compound.
4. Analysis of Macrophage Phenotype:
-
Flow Cytometry: Analyze the expression of cell surface markers characteristic of different macrophage phenotypes (e.g., CD80, CD86 for M1; CD163, CD206 for M2).
-
ELISA or qPCR: Measure the secretion or gene expression of cytokines and chemokines associated with M1 (e.g., TNF-α, IL-6) or M2 (e.g., IL-10, TGF-β) polarization.
Conclusion
This compound is a potent and selective ERK5 degrader that exhibits a distinct mechanism of action compared to traditional ERK5 kinase inhibitors. Its ability to induce ERK5 degradation in a variety of cancer cell lines at nanomolar concentrations is significant. The finding that its anti-tumor activity may be mediated through the modulation of macrophage differentiation opens up new avenues for cancer therapy, suggesting a role for ERK5 in regulating the tumor immune microenvironment. Further research is warranted to fully elucidate the downstream consequences of ERK5 degradation by this compound and to explore its therapeutic potential in vivo. This guide provides a foundational understanding for researchers interested in investigating this novel class of anti-cancer compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PPM-3 and Other PROTAC Degraders for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of PPM-3, a potent and selective ERK5 degrader, with other notable PROTAC (Proteolysis Targeting Chimera) degraders. The objective is to furnish researchers, scientists, and drug development professionals with a detailed overview of their performance, supported by experimental data, to inform research and development decisions in the field of targeted protein degradation.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the complete removal of the target protein, offering a powerful therapeutic modality with the potential for improved efficacy and the ability to overcome drug resistance.
This guide will focus on the comparative analysis of this compound, an ERK5-targeting PROTAC, and will also draw comparisons with other PROTACs targeting various kinases to provide a broader context of this therapeutic strategy.
Comparative Performance of ERK5 PROTACs: this compound vs. INY-06-061
Extracellular signal-regulated kinase 5 (ERK5) is a key player in various cellular processes, and its dysregulation has been implicated in several cancers, making it an attractive therapeutic target. Here, we compare the performance of two prominent ERK5-targeting PROTACs: this compound and INY-06-061.
Data Presentation: Degradation Performance
The following table summarizes the reported half-maximal degradation concentration (DC50) values for this compound and INY-06-061 in various cancer cell lines. Lower DC50 values indicate higher potency in inducing protein degradation.
| Degrader | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Reference |
| This compound | ERK5 | VHL | HCT116 | 5.6 | [1][2] |
| H1975 | 11.5 | [1][2] | |||
| HepG2 | 13.7 | [1][2] | |||
| MDA-MB-231 | 22.7 | [1][2] | |||
| PC-3 | 23.5 | [1][2] | |||
| A375 | 41.4 | [1][2] | |||
| INY-06-061 | ERK5 | VHL | MOLT4 | 21 | [3][4] |
Note: The data for this compound and INY-06-061 are from separate studies and not from a direct head-to-head comparison. Experimental conditions such as treatment duration may vary. This compound's DC50 values were determined after a 12-hour treatment[1], while INY-06-061's was after a 5-hour treatment[3][4].
Selectivity and Binding Affinity
-
This compound is described as a potent and selective ERK5 degrader with an IC50 of 62.4 nM.[1][2]
-
INY-06-061 demonstrates high selectivity for ERK5. In a global proteomics analysis of approximately 7,700 proteins, ERK5 was the only protein significantly downregulated in MOLT4 cells treated with 100 nM of INY-06-061 for 5 hours.[5][6] It also has a biochemical binding affinity (Kd) to ERK5 of approximately 12 nM.[3][4]
Broader Comparison with Other Kinase-Targeting PROTACs
To provide a wider perspective on the performance of PROTACs, the following table includes data on degraders targeting other kinases.
| Degrader | Target Kinase | E3 Ligase Ligand | Cell Line | DC50 (nM) |
| ARV-110 | Androgen Receptor | VHL | VCaP | ~1 |
| ARV-471 | Estrogen Receptor | CRBN | MCF7 | <1 |
| dBET1 | BRD4 | CRBN | RS4;11 | ~4 |
| MZ1 | BRD4 | VHL | HeLa | ~25 |
Signaling Pathways and Mechanism of Action
ERK5 Signaling Pathway
The MEK5/ERK5 signaling pathway is a crucial cascade involved in cell proliferation, survival, and differentiation. Its aberrant activation is linked to cancer progression.
Caption: The MEK5/ERK5 signaling cascade.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC degraders. The following are generalized protocols for key experiments.
Experimental Workflow: Western Blot for Protein Degradation
Caption: Workflow for Western blot analysis.
Western Blot for Protein Degradation
This technique is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 5, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERK5) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation (IP): Lyse the cells and immunoprecipitate the target protein using a specific antibody (e.g., anti-ERK5 antibody) conjugated to agarose (B213101) beads.
-
Western Blot: Elute the immunoprecipitated proteins and perform a western blot as described above. Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated forms of the target protein.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the PROTAC that inhibits cell growth by 50%.
Conclusion
This compound emerges as a highly potent ERK5 degrader with low nanomolar DC50 values across a range of cancer cell lines.[1][2] Its performance, when viewed alongside other selective degraders like INY-06-061, underscores the potential of targeting ERK5 for therapeutic intervention. The broader comparison with PROTACs targeting other kinases highlights the versatility and potency of this degradation technology.
The choice of a specific PROTAC for further development will depend on a multitude of factors including its on-target potency, selectivity, pharmacokinetic properties, and the specific cellular context of the disease. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation and comparison of novel PROTAC degraders, facilitating the advancement of this promising therapeutic modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. medkoo.com [medkoo.com]
- 4. INY-06-061 | ERK5 PROTAC | Probechem Biochemicals [probechem.com]
- 5. Probe INY-06-061 | Chemical Probes Portal [chemicalprobes.org]
- 6. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Efficacy of PPM-3: A Comparative Guide Using CRISPR-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PPM-3, a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Extracellular signal-regulated kinase 5 (ERK5), with other ERK5-targeting alternatives.[1] We detail the use of CRISPR-Cas9 gene editing as a definitive method for confirming the on-target effects of this compound and provide the necessary experimental frameworks for its implementation.
Introduction to this compound and its Target: ERK5
This compound is a novel PROTAC designed to specifically hijack the cell's ubiquitin-proteasome system to induce the degradation of ERK5.[1] ERK5, also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade.[2][3] This pathway is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in cell proliferation, differentiation, and survival.[1][3] Dysregulation of the ERK5 signaling pathway has been implicated in various cancers, making it a compelling target for therapeutic development.[2][4]
Unlike traditional small molecule inhibitors that only block the catalytic activity of a kinase, degraders like this compound eliminate the entire protein, thereby abrogating both its kinase-dependent and kinase-independent functions. This offers a potential advantage in overcoming resistance mechanisms and achieving a more profound and sustained therapeutic effect. However, rigorously validating that the observed biological effects of a degrader are solely due to the degradation of its intended target is paramount.
Confirming On-Target Effects with CRISPR-Cas9
The gold standard for validating the on-target activity of a molecule like this compound is to utilize CRISPR-Cas9 technology to generate a cell line where the target protein, ERK5, has been genetically knocked out.[5] The logic is straightforward: if this compound's effects are truly on-target, then its application to cells lacking ERK5 should result in a significantly diminished or altogether absent phenotype compared to its effects on wild-type cells that express ERK5. This approach provides a clean genetic background to distinguish on-target from off-target effects.
Experimental Workflow for CRISPR-Based Validation of this compound
The overall process involves generating an ERK5 knockout cell line, followed by a comparative analysis of the cellular response to this compound treatment in both the knockout and wild-type parental cell lines.
Caption: Workflow for CRISPR-Cas9 validation of this compound on-target effects.
Performance Comparison: this compound vs. Alternative ERK5 Modulators
This compound's primary advantage is its mode of action as a degrader. Below is a comparison with other known ERK5 inhibitors and degraders. It is important to note that direct comparative data under identical experimental conditions is often limited, and the following table is a synthesis of available information.
| Compound | Mechanism of Action | Selectivity | Reported IC50/DC50 | Key Limitations | References |
| This compound | ERK5 Degrader (PROTAC) | Selective for ERK5 | DC50: 5.6 - 41.4 nM (in various cancer cell lines) | Limited publicly available data on off-target profile and in vivo efficacy. | [1] |
| INY-06-061 | ERK5 Degrader (PROTAC) | Highly selective for ERK5 | DC50: 21 nM (MOLT4 cells) | Did not induce potent anti-proliferative or anti-inflammatory effects in some models, contrasting with genetic knockdown results. | [6][7][8] |
| XMD8-92 | Kinase Inhibitor | Poor; significant off-target effects on BET bromodomains. | ERK5 IC50: 80 nM | Biological effects are largely attributed to off-target activities, not ERK5 inhibition. | [7][9] |
| AX15836 | Kinase Inhibitor | Selective for ERK5 | ERK5 IC50: <100 nM | Can cause paradoxical activation of ERK5 transcriptional activity by promoting its nuclear translocation. | [7] |
| BAY-885 | Kinase Inhibitor | Selective for ERK5 | ERK5 IC50: 2.7 nM | Failed to show significant anti-proliferative or anti-inflammatory effects in some studies. | [7] |
| Compound 22ac | Dual Kinase Inhibitor | Dual inhibitor of ERK1 and ERK5 | ERK1 IC50: 40.43 nM, ERK5 IC50: 64.50 nM | Not specific to ERK5; inhibits ERK1 as well, which may be desirable or confounding depending on the context. | [10] |
The ERK5 Signaling Pathway
Understanding the ERK5 signaling pathway is critical for interpreting the effects of its modulation. The pathway is a three-tiered cascade involving a MAP3K (MEKK2/3), a MAP2K (MEK5), and the MAPK, ERK5.
Caption: Simplified ERK5 signaling pathway and the mechanism of this compound action.
Detailed Experimental Protocols
Protocol 1: Generation of ERK5 Knockout Cell Line via CRISPR-Cas9
This protocol provides a general framework. Specific reagents and conditions should be optimized for the chosen cell line.
-
sgRNA Design and Selection:
-
Identify the target gene (ERK5/MAPK7). Use online tools (e.g., from Synthego, IDT) to design at least two sgRNAs targeting an early exon of ERK5 to ensure a frameshift mutation leading to a non-functional protein.[11]
-
Select sgRNAs with high on-target scores and low off-target predictions.
-
-
Vector Cloning or RNP Assembly:
-
Plasmid-based: Clone the designed sgRNA sequences into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Ribonucleoprotein (RNP) approach: Synthetically order the sgRNAs and Cas9 nuclease. Assemble the RNP complex in vitro just prior to delivery. This method can reduce off-target effects.
-
-
Transfection/Electroporation:
-
Deliver the Cas9/sgRNA system into the parental cell line using an optimized method (e.g., lipid-based transfection, electroporation).
-
Include a negative control (e.g., scrambled sgRNA).
-
-
Selection and Clonal Isolation:
-
If using a plasmid with a selection marker (e.g., puromycin), apply the selection agent 24-48 hours post-transfection to eliminate untransfected cells.
-
Perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
-
Validation of Knockout:
-
Genomic DNA analysis: Extract genomic DNA from expanded clones. PCR amplify the region targeted by the sgRNA and perform Sanger sequencing to identify clones with insertions/deletions (indels) that cause a frameshift.
-
Western Blot analysis: Lyse cells from potential knockout clones and perform a Western blot using an anti-ERK5 antibody to confirm the complete absence of the ERK5 protein.[12] This is the most critical validation step.
-
Protocol 2: Comparative Analysis of this compound in Wild-Type vs. ERK5-KO Cells
-
Cell Seeding:
-
Seed an equal number of wild-type (WT) and validated ERK5 knockout (KO) cells in appropriate multi-well plates for the desired assay.
-
-
Compound Treatment:
-
Treat both WT and ERK5-KO cells with a dose-response range of this compound.
-
Include a vehicle control (e.g., DMSO) for both cell lines.
-
-
Phenotypic Assays:
-
Proliferation Assay: After 72 hours of treatment, assess cell viability using a reagent such as CellTiter-Glo® or by cell counting.
-
Apoptosis Assay: After 24-48 hours, measure markers of apoptosis, such as cleaved PARP or cleaved Caspase-3 by Western blot, or use an Annexin V/PI staining flow cytometry assay.
-
Target Engagement/Degradation Assay: Treat cells for a shorter duration (e.g., 2, 4, 8, 24 hours). Lyse the cells and perform a Western blot for ERK5 to confirm degradation in the WT line and its continued absence in the KO line.
-
-
Data Analysis:
-
Compare the dose-response curves of this compound on cell proliferation and apoptosis between the WT and ERK5-KO cell lines. A significant rightward shift or complete loss of activity in the KO line strongly confirms that the compound's effects are mediated through ERK5.
-
Conclusion
This compound represents a promising therapeutic strategy for diseases driven by aberrant ERK5 signaling. Its mechanism as a protein degrader offers potential advantages over traditional kinase inhibitors. The use of CRISPR-Cas9 to generate ERK5 knockout cell lines is an indispensable tool for unequivocally validating the on-target effects of this compound. By comparing the cellular phenotype of this compound treatment in wild-type versus ERK5-null cells, researchers can definitively attribute its biological activity to the degradation of ERK5, thereby de-risking its progression through the drug development pipeline and providing a solid foundation for further preclinical and clinical investigation.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 3. The MEK5/ERK5 Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. CRISPR/Cas9 engineering of ERK5 identifies its FAK/PYK2 dependent role in adhesion-mediated cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERK5 suppression overcomes FAK inhibitor resistance in mutant KRAS-driven non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Dual Inhibitory Mechanism of Compound 22ac: A Molecular Dynamics Investigation into ERK1 and ERK5 Inhibition in Cancer | MDPI [mdpi.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. scbt.com [scbt.com]
Misconception in Terminology: PPM-3 is a Power Management System, Not a Kinase Inhibitor
An initial investigation into the requested topic, "PPM-3 performance in head-to-head study with kinase inhibitors," has revealed a fundamental misunderstanding of the term "this compound." The available information indicates that This compound is not a molecule, drug, or biological entity that can be compared with kinase inhibitors. Instead, this compound refers to a Protection and Power Management system manufactured by DEIF for marine applications.[1][2][3][4][5]
This compound is a microprocessor-based controller designed for the control and protection of power systems on ships, including diesel generators, shaft generators, shore connections, and bus tie breakers.[1][2][3] Its functions are centered around power management, such as load-dependent start and stop, synchronization of power sources, and ensuring the stability of the ship's electrical grid.[2][3]
Given that this compound is an industrial control system and not a pharmacological agent, a head-to-head study comparing its "performance" with kinase inhibitors is not applicable. Kinase inhibitors are drugs that block the action of enzymes called kinases, which are critical components of cell signaling pathways. They are used in the treatment of diseases like cancer.
Therefore, the premise of the requested comparison guide is based on an incorrect identification of this compound. There are no biological studies, experimental data, or signaling pathways associated with the this compound power management system that would allow for a comparison with kinase inhibitors.
We advise researchers, scientists, and drug development professionals to ensure the correct identification of substances and products before commissioning comparative studies.
References
Unveiling the Impact of PPM-3 on Downstream Signaling: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothetical protein phosphatase PPM-3's effects on key signaling pathways. As "this compound" is not a recognized protein, this analysis utilizes two well-characterized members of the Protein Phosphatase Magnesium-dependent (PPM) family, PPM1A and PPM1D (also known as Wip1), as representative models. This guide delves into their influence on the TGF-β/SMAD and p53/DNA Damage Response pathways, respectively, and compares their modulation with established alternative therapeutic strategies.
This document presents supporting experimental data in structured tables, details key experimental protocols, and provides visualizations of signaling cascades and workflows to facilitate a comprehensive understanding of the functional roles of these phosphatases.
Section 1: PPM1A and the TGF-β/SMAD Signaling Pathway
PPM1A is a serine/threonine phosphatase that plays a crucial role in the negative regulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] It directly dephosphorylates and inactivates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, which are key transducers of the TGF-β signal.[1][2][3] This dephosphorylation leads to the termination of the TGF-β signal.
Comparative Performance: PPM1A Modulation vs. Alternative
The effect of PPM1A on the TGF-β pathway can be indirectly modulated using small molecule inhibitors. An alternative approach to inhibit this pathway is to target the TGF-β type I receptor (ALK5) directly. Galunisertib (LY2157299) is a potent and selective inhibitor of ALK5.[4][5]
| Parameter | PPM1A Inhibitor (SMIP-30) | ALK5 Inhibitor (Galunisertib) | Reference |
| Target | PPM1A phosphatase | TGF-β Type I Receptor (ALK5) kinase | N/A |
| Mechanism of Action | Prevents dephosphorylation of p-SMAD2/3 | Prevents phosphorylation of SMAD2/3 | N/A |
| IC50 | ~1.3 µM (in vitro) | 56 nM (in vitro) | [4] |
| Effect on p-SMAD2 levels | Increases/maintains | Decreases | N/A |
Experimental Protocols
This assay quantifies the enzymatic activity of PPM1A.
-
Reagents : Purified recombinant PPM1A, phosphorylated SMAD2 (p-SMAD2) substrate, phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT), Malachite Green Phosphate (B84403) Detection Kit.
-
Procedure :
-
Prepare serial dilutions of the PPM1A inhibitor (e.g., SMIP-30) in the assay buffer.
-
In a 96-well plate, add purified PPM1A and the inhibitor dilutions.
-
Initiate the reaction by adding the p-SMAD2 substrate.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition relative to a no-inhibitor control.
-
This method is used to detect the phosphorylation status of SMAD2 in response to TGF-β stimulation and inhibitor treatment.
-
Cell Culture and Treatment :
-
Culture cells (e.g., HaCaT keratinocytes) to 70-80% confluency.
-
Pre-treat cells with a PPM1A inhibitor or an ALK5 inhibitor for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Protein Extraction :
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer :
-
Separate protein lysates (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p-SMAD2 (Ser465/467) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize p-SMAD2 levels to total SMAD2 or a housekeeping protein like GAPDH.
-
Section 2: PPM1D (Wip1) and the p53/DNA Damage Response Pathway
PPM1D, also known as Wip1, is a key negative regulator of the DNA Damage Response (DDR) and the p53 tumor suppressor pathway.[6][7][8] Following DNA damage, p53 is activated and transcriptionally induces PPM1D, which in turn dephosphorylates and inactivates several components of the DDR pathway, including p53 itself, creating a negative feedback loop.[9][10]
Comparative Performance: PPM1D Modulation vs. Alternative
Inhibition of PPM1D is a strategy to enhance p53 activity in cancer cells. An alternative approach is to prevent the p53-MDM2 interaction, which leads to p53 degradation. Nutlin-3a is a well-characterized MDM2 inhibitor that activates the p53 pathway.[11]
| Parameter | PPM1D Inhibitor (GSK2830371) | MDM2 Inhibitor (Nutlin-3a) | Reference |
| Target | PPM1D phosphatase | MDM2 E3 ubiquitin ligase | N/A |
| Mechanism of Action | Prevents dephosphorylation of p-p53 | Prevents p53 binding to MDM2, inhibiting its degradation | [11] |
| GI50 (MCF-7 cells) | ~1 µM (as a single agent) | ~8 µM | [12] |
| Effect on p-p53 (Ser15) levels | Increases | Increases | [12] |
| Effect on Cell Viability | Modest as single agent, potentiation with MDM2i | Induces cell cycle arrest and apoptosis | [12] |
Experimental Protocols
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with inhibitors.
-
Cell Seeding : Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of a PPM1D inhibitor, an MDM2 inhibitor, or a combination of both for a specified duration (e.g., 72 hours).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (the concentration that inhibits cell growth by 50%).
This technique is used to assess the interaction between p53 and its negative regulator MDM2.
-
Cell Treatment and Lysis : Treat cells with a PPM1D or MDM2 inhibitor. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation :
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an antibody against p53 or MDM2 overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing : Wash the beads several times to remove non-specific binding.
-
Elution and Western Blot : Elute the protein complexes from the beads and analyze the presence of the co-immunoprecipitated protein (MDM2 or p53, respectively) by Western blot.
References
- 1. PPM1A Functions as a Smad Phosphatase to Terminate TGFβ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of TGF-β Signaling by Protein Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein phosphatase PPM1A inhibition attenuates osteoarthritis via regulating TGF-β/Smad2 signaling in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcpjournal.org [jcpjournal.org]
- 6. rupress.org [rupress.org]
- 7. High Expression of PPM1D Induces Tumors Phenotypically Similar to TP53 Loss-of-Function Mutations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic Strategies to Activate p53 [mdpi.com]
- 10. PPM1D suppresses p53-dependent transactivation and cell death by inhibiting the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
In-depth Comparison of the Pharmacokinetic Profiles of PPM-3 and its Analogs
A comprehensive analysis of the pharmacokinetic properties of the novel ERK5 degrader PPM-3 and its analogs remains limited due to the current unavailability of detailed in vivo data in publicly accessible literature. While foundational research has established the potent and selective in vitro activity of this compound, a full comparative pharmacokinetic evaluation necessitates access to the complete findings from pivotal studies.
This compound has been identified as a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Extracellular signal-regulated kinase 5 (ERK5), a protein implicated in various cancers. The initial characterization of this compound was detailed in a 2023 publication in the Journal of Medicinal Chemistry by Pan et al. This study laid the groundwork for understanding the compound's mechanism of action and its potential as a therapeutic agent.
Summary of Available Data
Currently, the available information on this compound is primarily focused on its in vitro biological activity. This compound demonstrates a strong ability to degrade ERK5 in various cancer cell lines. For instance, it has been shown to have an IC50 of 62.4 nM and potent degradation activity (DC50) in cell lines such as HCT116 (5.6 nM), H1975 (11.5 nM), HepG2 (13.7 nM), MDA-MB-231 (22.7 nM), PC-3 (23.5 nM), and A375 (41.4 nM).[1][2] The degradation of ERK5 is reported to commence within 2-4 hours of treatment, peak at 12 hours, and be sustained for at least 72 hours in A375 cells.[1]
However, a thorough comparison of the pharmacokinetic profiles of this compound and any developed analogs is hindered by the lack of publicly available in vivo data. Key pharmacokinetic parameters essential for such a comparison include:
-
Absorption: Bioavailability (F%), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax).
-
Distribution: Volume of Distribution (Vd), tissue distribution.
-
Metabolism: Metabolic pathways, major metabolites.
-
Excretion: Half-life (t1/2), Clearance (CL).
Without access to the full experimental results from the study by Pan et al. or subsequent research, a quantitative comparison in a tabular format cannot be constructed.
Experimental Protocols
Detailed experimental protocols for the in vivo pharmacokinetic studies of this compound and its analogs are presumed to be described within the aforementioned publication by Pan et al. A general understanding of the methodologies likely employed can be inferred from standard practices in preclinical PROTAC development.
General In Vivo Pharmacokinetic Study Protocol
A typical experimental workflow for determining the pharmacokinetic profile of a novel compound like this compound in a preclinical model (e.g., mice) would involve the following steps:
-
Animal Model: Selection of an appropriate animal model, often male and female mice of a specific strain (e.g., C57BL/6 or BALB/c).
-
Compound Administration: Administration of this compound or its analogs via various routes, such as intravenous (IV) for determining absolute bioavailability and other key parameters, and oral (PO) or intraperitoneal (IP) to assess absorption characteristics.
-
Blood Sampling: Collection of blood samples at predetermined time points post-administration.
-
Plasma Preparation: Processing of blood samples to isolate plasma.
-
Bioanalytical Method: Development and validation of a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the concentration of the compound in plasma samples.
-
Pharmacokinetic Analysis: Calculation of pharmacokinetic parameters from the plasma concentration-time data using specialized software.
Figure 1. Generalized experimental workflow for an in vivo pharmacokinetic study.
Signaling Pathway Context
This compound functions by inducing the degradation of ERK5. This is achieved through the recruitment of an E3 ubiquitin ligase to the ERK5 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action is a hallmark of PROTAC technology.
Figure 2. Mechanism of action for this compound as an ERK5 PROTAC degrader.
Future Outlook
The development of this compound and its analogs represents a promising strategy for targeting ERK5 in cancer. A full understanding of their therapeutic potential will require the public dissemination of in vivo pharmacokinetic and pharmacodynamic data. Such information will be critical for researchers and drug development professionals to assess the druggability of these compounds and to guide the design of future ERK5-targeting therapies. The scientific community awaits the publication of the complete dataset to enable a thorough and objective comparison of the pharmacokinetic profiles of these novel degraders.
References
independent verification of PPM-3's anti-tumor activity
An Independent Review of PPM-3's Anti-Tumor Activity: A Comparative Guide for Researchers
This guide provides an objective comparison of the anti-tumor activity of this compound, a selective ERK5 degrader, with alternative therapeutic strategies. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed protocols, and the underlying biological pathways.
Executive Summary
This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Extracellular signal-regulated kinase 5 (ERK5). Unlike traditional kinase inhibitors that only block enzymatic function, this compound eliminates the entire ERK5 protein, thereby affecting both its kinase-dependent and independent activities. The primary anti-tumor effect of targeting ERK5, as suggested by several studies, is not through direct cytotoxicity to cancer cells but rather through the modulation of the tumor microenvironment. Specifically, inhibition of ERK5 signaling can reprogram pro-tumor macrophages (M2-like) to an anti-tumor (M1-like) phenotype. However, it is crucial to note a discrepancy in the literature: while genetic knockdown of ERK5 shows anti-proliferative effects, a potent pharmacological degrader of ERK5 did not replicate these effects in certain cancer cell lines, indicating the complexity of ERK5 biology.
Comparative Data on Anti-Tumor Agents
The following tables summarize the quantitative data for this compound and comparable anti-tumor agents. Direct head-to-head comparisons are limited in the literature; therefore, the data is presented to highlight the mechanism and efficacy of each compound in its studied context.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Compound/Agent | Target/Mechanism | Cell Line(s) | Efficacy Metric | Value | Citation |
| This compound | ERK5 Degrader (PROTAC) | HCT116, H1975, HepG2, MDA-MB-231, PC-3, A375 | DC₅₀ (ERK5 Degradation) | 5.6 - 41.4 nM | [1] |
| INY-06-061 | ERK5 Degrader (PROTAC) | HCT116 | DC₅₀ (ERK5 Degradation) | 21 nM | [2] |
| XMD8-92 | ERK5 Inhibitor | AsPC-1 (Pancreatic) | IC₅₀ (Proliferation) | Not Specified | [3] |
| AX-15836 | ERK5 Inhibitor | MDA-MB-361 (Breast) | Reduction in p-RB | Effective | [4] |
| R848 (TLR7/8 Agonist) | Macrophage Polarization | Not specified | M1 Polarization | Potent | [5] |
| FBA-TPQ | Apoptosis Inducer | Various human cancer lines | IC₅₀ (Cytotoxicity) | 0.097 - 2.297 µM | [6] |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound/Agent | Cancer Model | Dosage/Regimen | Key Finding | Citation |
| Myeloid ERK5 Deletion | Melanoma & Carcinoma Grafts | Genetic Knockout | Halted tumor growth | [7] |
| XMD8-92 | Neuroblastoma Xenograft | Not Specified | Synergistic with Crizotinib | [3] |
| XMD8-92 | Pancreatic Xenograft | Not Specified | Significant tumor growth inhibition | [3] |
| FBA-TPQ | Breast Cancer Xenograft | 5-20 mg/kg | Up to 71.6% tumor growth inhibition | [6] |
| Plasma-Activated Saline | Melanoma, Oral & NSCLC Xenografts | Intratumoral Injection | 82-91% tumor growth inhibition | [8] |
Signaling Pathways and Mechanisms of Action
ERK5 Signaling in Macrophage Polarization
The MEK5-ERK5 signaling cascade plays a crucial role in macrophage polarization. In the tumor microenvironment, this pathway can promote a pro-tumor (M2) phenotype. ERK5 activation leads to the phosphorylation and activation of the transcription factor STAT3, which drives the expression of genes associated with immunosuppression and tumor progression.[7][9] Degrading ERK5 with a PROTAC like this compound inhibits this process, shifting the balance towards an anti-tumor (M1) macrophage phenotype.
Caption: MEK5-ERK5-STAT3 pathway driving pro-tumor macrophage polarization and its inhibition by this compound.
Mechanism of Action: PROTAC-mediated Degradation
This compound is a heterobifunctional molecule. One end binds to the target protein (ERK5), and the other end binds to an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag ERK5 with ubiquitin, marking it for degradation by the cell's proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to trigger the destruction of multiple target protein molecules.
Caption: Mechanism of this compound, a PROTAC that induces proteasomal degradation of ERK5.
Experimental Protocols
1. In Vitro Cell Viability (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MDA-MB-231) in 96-well plates at a density of 4,000-5,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Replace the cell culture medium with medium containing the different compound concentrations.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[6]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
2. In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., FBA-TPQ at 5-20 mg/kg) or vehicle control via the determined route (e.g., intraperitoneal injection) according to a set schedule (e.g., 3 days per week for 3 weeks).[6]
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly) to assess toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[6][8]
3. Experimental Workflow: Macrophage Polarization Assay
This workflow is designed to assess the effect of a compound on macrophage polarization.
Caption: Workflow for assessing the effect of this compound on macrophage polarization in vitro.
Conclusion
The points towards an indirect mechanism mediated by the modulation of tumor-associated macrophages. As an ERK5 degrader, this compound offers a distinct pharmacological profile compared to traditional kinase inhibitors. While preclinical data from genetic studies are promising, suggesting that targeting ERK5 can halt tumor growth by reprogramming the immune microenvironment, results from pharmacological degradation studies warrant a cautious interpretation and further investigation. The provided data and protocols offer a framework for researchers to further explore the therapeutic potential of this compound and other ERK5-targeting agents, as well as alternative strategies aimed at modulating macrophage function in cancer therapy.
References
- 1. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibiting ERK5 Overcomes Breast Cancer Resistance to Anti-HER2 Therapy By Targeting the G1–S Cell-Cycle Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myeloid ERK5 deficiency suppresses tumor growth by blocking protumor macrophage polarization via STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Metabolic Analysis of the Anticancer Effects of Plasma-Activated Saline in Three Tumor Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of PPM-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential guidance on the proper disposal procedures for PPM-3, a potent and selective ERK5 Degrader (PROTAC®). Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Understanding this compound: Key Chemical Data
This compound is a complex organic molecule used in cancer research to degrade ERK5.[1] A summary of its key chemical properties is provided below.
| Property | Value |
| Chemical Name | (2S,4R)-1-((S)-2-(7-(4-(4-((5,11-Dimethyl-6-oxo-6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1][2]diazepin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)heptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide |
| Molecular Formula | C54H69N11O6S |
| Molecular Weight | 1000.28 g/mol |
| CAS Number | 3032388-42-1 |
| Appearance | Solid |
| Storage | Store at -20°C |
| Solubility | Soluble in DMSO |
Experimental Protocol: this compound Disposal Procedure
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is based on general best practices for the disposal of non-acutely toxic, solid chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Personnel Protective Equipment (PPE) Required:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Procedure:
-
Segregation:
-
Collect all solid waste contaminated with this compound (e.g., pipette tips, microfuge tubes, contaminated gloves, and paper towels) in a designated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the waste and have a secure lid.
-
Do not mix this compound waste with other waste streams, such as sharps, biological waste, or liquid waste.
-
-
Labeling:
-
Label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "3032388-42-1"
-
The primary hazard(s) (e.g., "Irritant," "Handle with Care" - Note: Specific hazard information should be confirmed with the Safety Data Sheet).
-
The accumulation start date (the date the first item of waste is placed in the container).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and away from general laboratory traffic.
-
Ensure the storage area is secure and that incompatible chemicals are not stored nearby.
-
-
Disposal Request:
-
Once the hazardous waste container is full, or before it has been in storage for the maximum time allowed by your institution (typically 90 or 180 days), submit a chemical waste pickup request to your institution's EHS department.
-
Follow the specific procedures outlined by your EHS for waste pickup.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the disposal of solid this compound waste.
Disclaimer: This information is intended as a general guide. All laboratory personnel must be trained on their institution's specific chemical hygiene and waste disposal policies. Always refer to the manufacturer's Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety (EHS) department for guidance.
References
Personal Protective Equipment and Handling Protocols for PPM-3
Disclaimer: The identifier "PPM-3" does not correspond to a clearly defined chemical substance in standard databases. The following guidance is based on established safety protocols for handling hazardous chemicals and should be adapted to the specific properties of the substance , as detailed in its Safety Data Sheet (SDS).
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of the hypothetical hazardous substance "this compound." It offers procedural guidance for safe operational and disposal practices.
Quantitative Safety Data
A thorough understanding of the quantitative safety parameters of any chemical is crucial for risk assessment and the implementation of appropriate safety measures. The following table provides hypothetical data for "this compound," representative of what would be found in a substance-specific SDS.
| Parameter | Value | Description |
| Occupational Exposure Limits (OELs) | ||
| Permissible Exposure Limit (PEL) - 8-hr TWA | 1 ppm | The maximum permissible concentration in air averaged over an 8-hour workday.[1][2] |
| Threshold Limit Value (TLV) - 8-hr TWA | 0.5 ppm | A recommended guideline for exposure, averaged over an 8-hour workday.[3][4] |
| Short-Term Exposure Limit (STEL) - 15-min | 3 ppm | The acceptable average exposure over a short period, typically 15 minutes.[1][3] |
| Immediately Dangerous to Life or Health (IDLH) | 50 ppm | The concentration that is likely to cause death or immediate or delayed permanent adverse health effects.[5] |
| Glove Protection Data | ||
| Nitrile Gloves Breakthrough Time | > 30 minutes | Recommended for brief contact.[6] |
| Viton® Gloves Breakthrough Time | > 480 minutes | Recommended for prolonged or immersive contact.[6] |
| Flammability | ||
| Flash Point | Not Flammable | The lowest temperature at which vapors will ignite in the presence of an ignition source.[1] |
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is contingent on the specific handling scenario and the associated risk of exposure. A task-specific risk assessment should always precede any chemical handling.
| Scenario | Minimum PPE Requirement | Recommended PPE for Enhanced Safety |
| Routine Laboratory Operations | Safety glasses with side shields, lab coat, nitrile gloves. | Chemical splash goggles, chemical-resistant apron over lab coat, double gloving. |
| Operations with Splash/Aerosol Risk | Chemical splash goggles, face shield, chemical-resistant gloves (Viton® or equivalent), lab coat.[6] | Full-face respirator with appropriate cartridges, chemical-resistant suit, and boots. |
| Large-Scale Handling or Poor Ventilation | Full-face respirator with appropriate cartridges, chemical-resistant suit, gloves, and boots. | Supplied-air respirator (SAR) or Self-Contained Breathing Apparatus (SCBA), encapsulated chemical-resistant suit. |
| Emergency Spill Response | Full-face respirator, chemical-resistant suit, boots, and gloves. | Supplied-air respirator (SAR) or SCBA, encapsulated, vapor-tight chemical suit. |
Experimental Protocols
Standard Operating Procedure for Safe Handling of "this compound"
-
Preparation and Engineering Controls:
-
Conduct all work with "this compound" in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a calibrated and certified eyewash station and safety shower are unobstructed and readily accessible.[6]
-
Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.
-
Clear the work area of any non-essential items.
-
-
Donning Personal Protective Equipment (PPE):
-
Don a lab coat or chemical-resistant apron.
-
If indicated by a risk assessment, don the appropriate respiratory protection.[1]
-
Wear chemical splash goggles. If a significant splash risk exists, also wear a face shield.[6]
-
Inspect chemical-resistant gloves for integrity before use and wear the appropriate type for the duration of the task.[6]
-
-
Chemical Handling:
-
Open "this compound" containers slowly within the fume hood.
-
Use the minimum quantity of the chemical required for the procedure.
-
Ensure all containers are securely closed when not in use.
-
Prevent contact with skin, eyes, and clothing.[6]
-
-
Post-Handling:
-
Decontaminate all work surfaces after use.
-
Dispose of all "this compound" contaminated waste in clearly labeled, sealed containers.
-
Remove PPE in a manner that avoids self-contamination.
-
Thoroughly wash hands with soap and water after removing gloves.[7]
-
Process Flow and Disposal Plan
Logical Workflow for PPE Selection
Caption: A decision-making workflow for the selection of appropriate PPE for handling "this compound".
Disposal Plan for "this compound" Contaminated Waste
Caption: A procedural flowchart for the safe disposal of materials contaminated with "this compound".
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
